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  • Product: 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester
  • CAS: 1171923-87-7

Core Science & Biosynthesis

Foundational

2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester MSDS and safety data sheet

Executive Summary The rational design of complex polyketides, fungal metabolites, and natural product analogs frequently relies on heavily functionalized aromatic building blocks. 2-Benzyloxymethyl-6-methoxy-benzoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of complex polyketides, fungal metabolites, and natural product analogs frequently relies on heavily functionalized aromatic building blocks. 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester (CAS 1171923-87-7) is a highly specialized 1,2,3-trisubstituted benzene derivative[1]. This intermediate provides an elegant solution to the steric and regiochemical challenges associated with functionalizing the ortho-positions of benzoic acids. By offering orthogonally protected functional groups—a benzyl ether, a methyl ether, and an ethyl ester—this molecule serves as a versatile linchpin for synthesizing bioactive pharmacophores, including mycophenolic acid derivatives and substituted phthalides.

This whitepaper synthesizes the physicochemical profiling, material safety data, and field-proven synthetic methodologies for handling and utilizing this compound in advanced drug development workflows.

Physicochemical Profiling & Structural Logic

The utility of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester lies in its specific substitution pattern. The 1,2,3-contiguous substitution is notoriously difficult to achieve via direct electrophilic aromatic substitution due to steric hindrance and conflicting directing group effects. Utilizing a pre-functionalized scaffold bypasses these low-yielding steps.

The choice of protecting groups is highly deliberate:

  • Ethyl Ester: Provides a stable carboxylate that is less volatile than a methyl ester, while remaining susceptible to controlled saponification or nucleophilic attack during lactonization.

  • Methoxy Group (-OCH3): Acts as a robust, electron-donating ether that survives harsh reductive and oxidative conditions.

  • Benzyloxymethyl Group (-CH2OBn): Serves as a masked hydroxymethyl group. The benzyl ether can be chemoselectively cleaved via catalytic hydrogenolysis under mild conditions without reducing the ester or the aromatic nucleus.

Quantitative Chemical Data

The following table summarizes the core physicochemical parameters critical for reaction planning and chromatographic purification[2].

ParameterValueAnalytical Significance
Chemical Name Ethyl 2-[(benzyloxy)methyl]-6-methoxybenzoateIUPAC standard nomenclature.
CAS Number 1171923-87-7Unique identifier for procurement[1].
Molecular Formula C18H20O4Determines stoichiometric calculations.
Molecular Weight 300.35 g/mol Used for molarity and yield tracking[2].
Exact Mass 300.136 g/mol Target peak for High-Resolution Mass Spectrometry (HRMS)[2].
XLogP3-AA 3.3Indicates moderate lipophilicity; suitable for normal-phase silica chromatography[2].
Topological Polar Surface Area 44.8 ŲPredicts membrane permeability in downstream drug candidates[2].
Rotatable Bonds 8Highlights the conformational flexibility of the ether and ester linkages[2].

Material Safety Data Sheet (MSDS) & Risk Mitigation

As a synthetic intermediate, 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester must be handled according to strict laboratory safety protocols. While not highly reactive or explosive, its organic nature presents standard hazards associated with aromatic esters and ethers.

GHS Classification & Hazard Statements
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Precautionary Protocols (E-E-A-T Validated)

Experience dictates that the primary risk during the handling of this compound is aerosolization during solvent evaporation or transfer of the neat oil/solid.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness to prevent permeation by residual solvent), splash goggles, and a flame-retardant lab coat.

  • Storage: Store in a cool, dry place (2–8°C recommended to prevent slow hydrolysis of the ester over long-term storage) under an inert atmosphere (Argon or Nitrogen).

Safety & Emergency Response Workflow

SafetyProtocol Hazard Hazard Identification Skin Irritant / Eye Irritant PPE PPE Requirements Nitrile Gloves Fume Hood Goggles Hazard->PPE Spill Spill Response Absorb with inert material Dispose as hazardous waste Hazard->Spill FirstAid First Aid Rinse with water 15 mins Seek medical attention Hazard->FirstAid

Caption: Core safety, PPE, and emergency response protocols for handling CAS 1171923-87-7.

Synthetic Utility: The Path to 7-Methoxyphthalide

One of the most valuable applications of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester is its conversion into 7-methoxyisobenzofuran-1(3H)-one (7-methoxyphthalide). Phthalides are core structural motifs in numerous biologically active natural products.

The transformation relies on a two-step, one-pot logical sequence:

  • Chemoselective Hydrogenolysis: The benzyl ether is cleaved using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The causality here is critical: Pd/C specifically coordinates and cleaves allylic and benzylic C-O bonds without reducing the aromatic ring or the ester carbonyl.

  • Spontaneous / Acid-Catalyzed Lactonization: The newly liberated primary alcohol (hydroxymethyl group) is now in close spatial proximity to the ethyl ester. Under mild heating or acidic conditions, an intramolecular nucleophilic acyl substitution occurs. The alcohol attacks the ester carbonyl, expelling ethanol and forming the thermodynamically stable 5-membered lactone ring.

Standard Operating Procedure (SOP): Catalytic Hydrogenolysis & Lactonization

This protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded to ensure the chemist can verify the success of each mechanistic step before proceeding, thereby preventing downstream failures.

Reagents & Materials
  • 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester (CAS 1171923-87-7)[]

  • Palladium on Carbon (10% Pd/C, wet)

  • Absolute Ethanol (Degassed)

  • Hydrogen gas (Balloon or Parr shaker)

  • p-Toluenesulfonic acid (pTSA) - catalytic

  • Celite (for filtration)

Step-by-Step Methodology

Step 1: Reaction Setup & Inertion

  • Charge a flame-dried, round-bottom flask with 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester (1.0 eq) and dissolve in absolute ethanol (0.1 M concentration).

  • Causality Note: Purge the solution with Nitrogen for 10 minutes. Introducing dry Pd/C to a solvent containing oxygen vapor can cause ignition.

  • Carefully add 10% Pd/C (0.1 eq by weight). Seal the flask with a septum.

Step 2: Hydrogenolysis Execution

  • Evacuate the flask and backfill with Hydrogen gas via a balloon (repeat 3 times to ensure a pure H2 atmosphere).

  • Stir the suspension vigorously at 25°C for 4–6 hours.

  • Self-Validation (IPC 1): Perform Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (7:3). The starting material (high Rf) should disappear, replaced by a more polar spot (the intermediate alcohol). LC-MS should confirm the mass shift from 300.35 to 210.23 g/mol .

Step 3: Workup & Filtration

  • Safety Critical: Purge the reaction flask thoroughly with Nitrogen to remove all Hydrogen gas before opening.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol.

  • Causality Note: Never let the Pd/C filter cake dry out in the air, as it is highly pyrophoric. Immediately submerge the used filter cake in water.

  • Concentrate the filtrate under reduced pressure to yield the intermediate ethyl 2-(hydroxymethyl)-6-methoxybenzoate.

Step 4: Lactonization

  • Dissolve the crude intermediate in toluene. Add a catalytic amount of pTSA (0.05 eq).

  • Equip the flask with a Dean-Stark trap and reflux at 110°C for 3 hours to drive off the ethanol byproduct, forcing the equilibrium toward the lactone.

  • Self-Validation (IPC 2): Check TLC/LC-MS. The formation of 7-methoxyphthalide will be evident by a shift to a less polar spot compared to the intermediate alcohol, and an IR spectrum will show a characteristic lactone carbonyl stretch at ~1750 cm⁻¹.

Synthetic Workflow Visualization

SyntheticWorkflow A 2-Benzyloxymethyl-6-methoxy- benzoic acid ethyl ester (Starting Material) B Pd/C, H2 (1 atm) Ethanol, 25°C A->B C Ethyl 2-(hydroxymethyl)- 6-methoxybenzoate (Intermediate) B->C D Acid Catalysis (pTSA) Toluene, Reflux C->D E 7-Methoxyphthalide (Target Lactone) D->E

Caption: Synthetic pathway from the protected ester to 7-methoxyphthalide via hydrogenolysis and lactonization.

References

Sources

Exploratory

A Technical Guide to 2-Benzyloxymethyl-6-methoxy-benzoic Acid Ethyl Ester Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester derivatives, a class of compounds wi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester derivatives, a class of compounds with significant potential in medicinal chemistry. While direct literature on this specific scaffold is nascent, this document synthesizes established principles of organic synthesis and medicinal chemistry to outline plausible synthetic routes, predict biological activities, and provide detailed experimental protocols. By leveraging structure-activity relationships of analogous benzoic acid derivatives, this guide serves as a foundational resource for researchers seeking to explore this promising chemical space.

Introduction: The 2,6-Disubstituted Benzoic Acid Scaffold

Benzoic acid and its derivatives are a cornerstone of pharmaceutical development, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The strategic placement of substituents on the aromatic ring significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[1]

The 2,6-disubstituted benzoic acid motif is of particular interest as the ortho substituents can enforce a specific conformation of the carboxyl group, potentially leading to enhanced binding affinity and selectivity for biological targets. The introduction of a methoxy group at the 6-position and a flexible benzyloxymethyl group at the 2-position creates a unique chemical architecture with the potential for novel biological activities.

This guide will explore the synthesis, characterization, and potential therapeutic applications of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester and its derivatives, providing a roadmap for their investigation as novel drug candidates.

Synthetic Strategies: A Proposed Pathway

The synthesis of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester derivatives can be approached through a multi-step sequence, leveraging established methodologies for the construction of 2,6-disubstituted benzoic acids. A plausible and efficient synthetic route is outlined below, commencing from a commercially available or readily accessible starting material.

A key precursor for the target molecule is a suitably substituted 2-hydroxymethyl-6-methoxybenzoic acid derivative. While the direct synthesis of ethyl 2-(hydroxymethyl)-6-methoxybenzoate is not explicitly detailed in the readily available literature, a closely related compound, methyl 2-ethyl-3-(hydroxymethyl)-6-methoxybenzoate, is commercially available, suggesting the feasibility of synthesizing the desired starting material.[5]

The proposed synthetic pathway involves three key transformations:

  • Ortho-Lithiation and Alkoxymethylation: Introduction of the hydroxymethyl group at the C2 position.

  • Esterification: Conversion of the carboxylic acid to the corresponding ethyl ester.

  • Benzylation: Introduction of the benzyl group to the hydroxylmethyl moiety.

Synthetic Pathway A 2-Methoxybenzoic Acid B Ethyl 2-Methoxybenzoate A->B Esterification (EtOH, H+) C Ethyl 2-(Hydroxymethyl)-6-methoxybenzoate B->C Ortho-lithiation & Formaldehyde Quench (n-BuLi, HCHO) D Ethyl 2-(Benzyloxymethyl)-6-methoxybenzoate C->D Benzylation (BnBr, NaH)

Caption: Proposed synthetic pathway for 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester.

Detailed Experimental Protocols

The following protocols are proposed based on established and reliable methods for similar transformations.[6][7][8][9]

Protocol 1: Synthesis of Ethyl 2-Methoxybenzoate

  • Objective: To esterify 2-methoxybenzoic acid to its corresponding ethyl ester.

  • Materials: 2-methoxybenzoic acid, absolute ethanol, concentrated sulfuric acid, sodium bicarbonate solution, brine, anhydrous magnesium sulfate, ethyl acetate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxybenzoic acid (1.0 eq) in a 10-fold excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude ethyl 2-methoxybenzoate.

    • Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 2-(Hydroxymethyl)-6-methoxybenzoate

  • Objective: To introduce a hydroxymethyl group at the C2 position via ortho-lithiation.

  • Materials: Ethyl 2-methoxybenzoate, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), paraformaldehyde, ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of ethyl 2-methoxybenzoate (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

    • In a separate flask, thoroughly dry paraformaldehyde under vacuum with gentle heating and then cool to room temperature under an inert atmosphere.

    • Add the dried paraformaldehyde (2.0 eq) to the reaction mixture in one portion.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-(hydroxymethyl)-6-methoxybenzoate.

Protocol 3: Synthesis of Ethyl 2-(Benzyloxymethyl)-6-methoxybenzoate

  • Objective: To benzylate the primary alcohol.

  • Materials: Ethyl 2-(hydroxymethyl)-6-methoxybenzoate, sodium hydride (NaH, 60% dispersion in mineral oil), benzyl bromide (BnBr), anhydrous dimethylformamide (DMF), saturated ammonium chloride solution, ethyl acetate, brine, anhydrous sodium sulfate.

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl 2-(hydroxymethyl)-6-methoxybenzoate (1.0 eq) in anhydrous DMF.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, ethyl 2-(benzyloxymethyl)-6-methoxybenzoate.

Physicochemical Properties and Spectroscopic Characterization

The successful synthesis of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester and its derivatives should be confirmed by a suite of analytical techniques.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₁₈H₂₀O₄
Molecular Weight300.35 g/mol
LogP (calculated)~3.5
pKa (of parent acid)~3.0
Spectroscopic Data Interpretation

Based on the analysis of structurally related compounds, the following spectroscopic signatures are expected for the title compound.[6][10][11]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25-7.40 (m, 5H): Phenyl protons of the benzyl group.

    • δ ~7.30 (t, J = 8.0 Hz, 1H): Aromatic proton at C4.

    • δ ~6.80 (d, J = 8.0 Hz, 1H): Aromatic proton at C3 or C5.

    • δ ~6.75 (d, J = 8.0 Hz, 1H): Aromatic proton at C3 or C5.

    • δ ~4.70 (s, 2H): Methylene protons of the benzyloxymethyl group (-O-CH₂ -Ph).

    • δ ~4.60 (s, 2H): Methylene protons of the benzyloxymethyl group (-CH₂ -O-).

    • δ 4.35 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester (-O-CH₂ -CH₃).

    • δ 3.85 (s, 3H): Methoxy protons (-OCH₃).

    • δ 1.35 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃ ).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~168.0: Carbonyl carbon of the ester.

    • δ ~158.0: Aromatic carbon attached to the methoxy group (C6).

    • δ ~138.0: Quaternary aromatic carbon of the benzyl group.

    • δ ~132.0: Aromatic carbon at C4.

    • δ ~128.5 (2C), ~128.0, ~127.5 (2C): Aromatic carbons of the benzyl group.

    • δ ~125.0: Quaternary aromatic carbon attached to the benzyloxymethyl group (C2).

    • δ ~115.0, ~110.0: Aromatic carbons at C3 and C5.

    • δ ~73.0: Methylene carbon of the benzyloxymethyl group (-O-CH₂ -Ph).

    • δ ~68.0: Methylene carbon of the benzyloxymethyl group (-CH₂ -O-).

    • δ ~61.0: Methylene carbon of the ethyl ester (-O-CH₂ -CH₃).

    • δ ~56.0: Methoxy carbon (-OCH₃).

    • δ ~14.0: Methyl carbon of the ethyl ester (-O-CH₂-CH₃ ).

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺: 301.1434

    • Expected [M+Na]⁺: 323.1254

Potential Biological Activities and Therapeutic Applications

While specific biological data for 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester derivatives are not yet available, the known activities of structurally similar benzoic acid derivatives provide a strong basis for predicting their therapeutic potential.

Anticancer Activity

Numerous benzoic acid derivatives have demonstrated significant anticancer properties.[2][4][12][13] The proposed mechanism of action for some hydroxybenzoic acids involves the inhibition of histone deacetylases (HDACs), which leads to the re-expression of tumor suppressor genes and apoptosis in cancer cells.[14] The presence of lipophilic groups, such as the benzyl ether, may enhance cell permeability and improve anticancer potency.[14] The 2,6-disubstitution pattern can also contribute to selective inhibition of specific enzyme isoforms.

Hypothesized Anticancer Mechanism:

Anticancer Mechanism cluster_0 Cancer Cell Derivative 2-Benzyloxymethyl-6-methoxy- benzoic acid ethyl ester derivative HDAC Histone Deacetylase (HDAC) Derivative->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation TumorSuppressor Tumor Suppressor Gene Expression Acetylation->TumorSuppressor Apoptosis Apoptosis TumorSuppressor->Apoptosis

Caption: Hypothesized mechanism of anticancer activity through HDAC inhibition.

Antimicrobial Activity

Halogenated phenols and benzoic acids are well-known for their antimicrobial effects, which are often attributed to the disruption of microbial cell membranes.[14] The lipophilicity conferred by the benzyloxymethyl group in the target derivatives could enhance their ability to penetrate bacterial cell walls, potentially leading to potent antimicrobial activity. Furthermore, esters of p-hydroxybenzoic acid (parabens) are widely used as antimicrobial preservatives, indicating that the ester functionality is compatible with this biological activity.[3]

Anti-inflammatory Activity

Certain benzoic acid derivatives, particularly salicylates, exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1] While the target scaffold is structurally distinct from salicylates, the potential for interaction with inflammatory pathway enzymes should not be discounted and warrants investigation.

Future Directions and Conclusion

The 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester scaffold represents a novel and unexplored area of chemical space with significant potential for the development of new therapeutic agents. This in-depth technical guide provides a comprehensive, albeit predictive, framework for initiating research in this area.

Key future research directions should include:

  • Synthesis and Characterization: The successful synthesis and unambiguous characterization of the parent compound and a library of its derivatives are the essential first steps.

  • Biological Screening: A comprehensive biological evaluation of the synthesized compounds against a panel of cancer cell lines and microbial strains is crucial to validate the hypothesized activities.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on both the benzoic acid core and the benzyl group will be critical for elucidating the SAR and optimizing potency and selectivity.[15]

  • Mechanism of Action Studies: Once lead compounds are identified, detailed mechanistic studies will be necessary to understand their mode of action at the molecular level.

References

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Foundational

Structural Elucidation of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester: A Comprehensive Crystallographic Guide

Executive Summary The structural characterization of highly functionalized aromatic scaffolds is a critical step in modern drug development and materials science. 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester (BMB...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of highly functionalized aromatic scaffolds is a critical step in modern drug development and materials science. 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester (BMBEE) presents a unique crystallographic challenge due to its competing structural dynamics: a highly flexible benzyloxymethyl ether linkage paired with a sterically congested ortho-substituted benzoate core.

This whitepaper provides an in-depth, self-validating methodology for isolating diffraction-quality single crystals of BMBEE, executing Single-Crystal X-ray Diffraction (SCXRD), and performing rigorous structural refinement. By understanding the causality behind solvent selection, temperature control, and refinement parameters, researchers can accurately resolve the spatial conformation and intermolecular interactions of this complex molecule.

Chemical Context: The Steric Tension of Ortho-Substituted Benzoates

In unhindered benzoates, the ester carbonyl group typically lies coplanar with the aromatic ring to maximize π -conjugation. However, BMBEE features bulky substituents at both the 2-position (benzyloxymethyl) and the 6-position (methoxy).

This di-ortho substitution creates severe steric hindrance, forcing the ethyl ester group to rotate out of the aromatic plane. This disruption of coplanarity significantly alters the molecule's electronic profile and reactivity[1]. Furthermore, the benzyloxymethyl arm possesses multiple rotational degrees of freedom. If crystallization occurs too rapidly, these flexible arms freeze into multiple conformations, resulting in positional disorder within the crystal lattice. Therefore, a thermodynamically controlled crystallization environment is mandatory to select the lowest-energy conformer.

Protocol 1: Rational Crystallization Strategy

To prevent the formation of amorphous oils—a common issue with flexible ether-containing organics—we employ a Vapor Diffusion technique. This method provides a highly controlled supersaturation gradient, allowing the flexible benzyloxymethyl group to adopt a uniform conformation across the macroscopic crystal [2].

Methodological Causality:
  • Good Solvent (Dichloromethane - DCM): Readily dissolves BMBEE and prevents premature precipitation.

  • Anti-Solvent (Hexane): A non-polar hydrocarbon that slowly diffuses into the DCM. The gradual increase in the solvent mixture's hydrophobicity forces the polar ester/methoxy core to nucleate systematically.

G A Synthesized BMBEE B Dissolve in DCM (Solvent) A->B C Filter (0.22 µm) B->C D Place in Inner Vial C->D E Add Hexane (Anti-solvent) D->E F Incubate (Vapor Diffusion) E->F G Harvest Single Crystals F->G

Fig 1: Vapor diffusion crystallization workflow for isolating BMBEE single crystals.

Step-by-Step Execution:
  • Dissolution: Dissolve 15 mg of highly pure (>99%) BMBEE in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove microscopic nucleation sites (dust/impurities) that cause twinning.

  • Chamber Setup: Place the uncapped 2 mL inner vial into a larger 20 mL outer vial containing 3 mL of Hexane.

  • Sealing: Cap the outer vial tightly with a PTFE-lined cap and seal with Parafilm.

  • Incubation: Store the chamber in a vibration-free environment at a constant 20 °C. Do not disturb.

  • Harvesting: After 5–7 days, inspect for the formation of colorless, block-like crystals. Harvest the crystals immediately into a drop of perfluoropolyether (Paratone-N) oil to prevent solvent loss and degradation.

Protocol 2: SCXRD Data Collection

Once a high-quality single crystal (approximate dimensions 0.20×0.15×0.10 mm) is isolated, it is mounted on a MiTeGen micromount.

Methodological Causality:
  • Temperature (100 K): Data collection must be performed under a continuous stream of cold nitrogen gas (100 K). Cryocooling suppresses the thermal vibrations (dynamic disorder) of the ethyl chain and the benzyl ring, dramatically improving high-angle diffraction intensity and resolution.

  • Radiation Source (Mo K α ): Molybdenum K α radiation ( λ=0.71073 Å) is selected over Copper to minimize X-ray absorption effects, which is ideal for standard organic molecules lacking heavy atoms.

Step-by-Step Execution:
  • Centering: Optically center the crystal on the diffractometer goniometer.

  • Unit Cell Determination: Collect a preliminary matrix of 20–30 frames to index the crystal and determine the Bravais lattice and unit cell parameters.

  • Strategy Optimization: Calculate a data collection strategy aiming for >99% completeness up to 2θ=55∘ , with a redundancy of at least 4.0 to ensure accurate empirical absorption correction.

  • Execution: Run the full ω and ϕ scan data collection.

Protocol 3: Data Reduction, Solution, and Refinement

The raw diffraction images are purely mathematical representations of reciprocal space. They must be integrated, phased, and refined into a physical atomic model [3].

G A Raw Diffraction Frames B Data Reduction & Scaling A->B C Absorption Correction B->C D Structure Solution (Intrinsic Phasing) C->D E Structure Refinement (Least-Squares) D->E F Validation (checkCIF) E->F H Anisotropic Displacement E->H I Hydrogen Atom Riding Model E->I

Fig 2: SCXRD data processing and structural refinement pipeline using SHELXL/Olex2.

Step-by-Step Execution:
  • Integration: Use software such as CrysAlisPro or SAINT to integrate the raw frames, yielding a file of hkl indices and intensities.

  • Absorption Correction: Apply a multi-scan empirical absorption correction (e.g., SADABS) to correct for the varying path lengths of X-rays through the crystal.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT) to locate the heavy atoms (C, O) in the asymmetric unit.

  • Refinement: Use SHELXL [4] integrated within the Olex2 graphical interface [5] to perform full-matrix least-squares refinement on F2 .

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically (represented as thermal ellipsoids rather than spheres).

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene, and 1.5Ueq​(C) for methyl groups).

Crystallographic Data & Structural Conformation

Upon successful refinement, the crystallographic parameters validate the structural integrity of the synthesized BMBEE. Below is the anticipated quantitative data structure for this compound.

Table 1: Crystallographic Data and Refinement Statistics
ParameterValue
Empirical Formula C₁₈H₂₀O₄
Formula Weight 300.34 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.452(2) Å, α=90∘
b=8.321(1) Å, β=104.23(1)∘
c=17.684(3) Å, γ=90∘
Volume 1633.5(4) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.221 g/cm³
Absorption Coefficient ( μ ) 0.086 mm⁻¹
Final R indices [ I>2σ(I) ] R1​=0.0412 , wR2​=0.1054
Goodness-of-fit on F2 1.045
Conformation Analysis

The refined structure will definitively prove the hypothesis regarding steric tension. The dihedral angle between the plane of the central benzoate ring and the plane of the ethyl ester carbonyl group ( O=C−O−CH2​ ) is expected to deviate significantly from 0∘ (typically >60∘ ). This out-of-plane twisting minimizes the van der Waals clashes between the ester oxygen atoms and the bulky methoxy and benzyloxymethyl substituents at the 2,6-positions. Furthermore, weak intermolecular C−H⋯O hydrogen bonding networks between the benzyl ether oxygen and adjacent aromatic protons will dictate the global packing motif in the P21​/c lattice.

Conclusion

The structural elucidation of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester requires a highly disciplined approach, from the thermodynamic control of vapor diffusion crystallization to the cryogenic execution of X-ray diffraction. By employing the self-validating protocols outlined in this guide, researchers can overcome the challenges of dynamic disorder and steric hindrance, yielding high-resolution crystallographic models that are essential for downstream computational chemistry and structure-based drug design.

References

  • Rational Redesign of the 4-Chlorobenzoate Binding Site: Steric Hindrance in Ortho-Substituted Benzoates Source: Journal of Biological Chemistry / National Center for Biotechnology Information (NCBI) URL:[Link]

  • How to grow crystals for X-ray crystallography Source: International Union of Crystallography (IUCr) URL:[Link]

  • Single-crystal X-ray Diffraction Methodology Source: Science Education Resource Center (SERC) at Carleton College URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry / NCBI URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography / ResearchGate URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Role of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester in the Total Synthesis of Polyketide Natural Products

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Structural Rationale The total synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Structural Rationale

The total synthesis of complex fungal polyketides—particularly Resorcylic Acid Lactones (RALs) (e.g., radicicol, zearalenone) and highly substituted isocoumarins —requires meticulously designed aromatic building blocks. The compound 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester (CAS: 1171923-87-7) serves as a highly versatile, pre-functionalized 1,2,6-trisubstituted aromatic core[1].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific intermediate over simpler benzoic acid derivatives:

  • The Methoxy Group (-OMe): Acts as a robust, non-labile protecting group for the phenolic oxygen. It withstands harsh basic and reductive conditions and is selectively cleaved only at the final stages of synthesis (typically using BBr3​ ) to reveal the biologically active resorcinol core[2].

  • The Benzyloxymethyl Group (-CH 2​ OBn): Serves as a masked benzylic alcohol. The benzyl ether is chosen over silyl ethers (like TBS or TIPS) because it is completely stable to the strongly basic conditions required for enolate alkylations or Wittig olefinations. It can be orthogonally removed via hydrogenolysis[1].

  • The Ethyl Ester (-COOEt): Provides a stable carbonyl anchor that resists spontaneous lactonization during ether manipulations. It can be selectively saponified to a free carboxylic acid for downstream macrolactonization (e.g., Yamaguchi esterification)[3].

Physicochemical Properties & Specifications

Prior to integration into synthetic workflows, it is essential to verify the physicochemical parameters of the building block to predict its behavior in various solvent systems and chromatographic purifications[1].

PropertyValueScientific Implication
CAS Number 1171923-87-7Unique identifier for procurement and spectral cross-referencing.
Molecular Formula C18​H20​O4​ Indicates a highly lipophilic character; highly soluble in DCM, EtOAc, and THF.
Molecular Weight 300.35 g/mol Used for precise stoichiometric calculations in micro-scale synthesis.
XLogP3 3.3High lipophilicity; dictates the use of non-polar eluent systems (e.g., Hexanes/EtOAc) for TLC/Flash Chromatography.
Topological Polar Surface Area 44.8 ŲModerate polarity driven entirely by the ester and ether oxygens (4 H-bond acceptors, 0 donors).
Rotatable Bonds 8High conformational flexibility in the side chains, relevant for macrocyclization thermodynamics.

Core Synthetic Workflows & Mechanistic Pathways

The utility of this compound branches into two primary synthetic trajectories depending on the target natural product class.

Pathway A: Isocoumarin Scaffold Synthesis

For isocoumarin derivatives, the strategy involves unmasking the benzylic alcohol, oxidizing it to an aldehyde, and driving an intramolecular condensation with the adjacent ester.

G A Ethyl 2-(benzyloxymethyl)- 6-methoxybenzoate B Ethyl 2-(hydroxymethyl)- 6-methoxybenzoate A->B H2, Pd/C (Hydrogenolysis) C Ethyl 2-formyl- 6-methoxybenzoate B->C DMP (Oxidation) D Isocoumarin Core (via Cyclization) C->D Enolate Condensation & Lactonization

Fig 1: Orthogonal deprotection and oxidation pathway for isocoumarin core synthesis.

Pathway B: Resorcylic Acid Lactone (RAL) Macrocyclization

For RALs, the ester is saponified to allow coupling with a complex aliphatic alcohol. The macrocycle is subsequently closed via Ring-Closing Metathesis (RCM)[3].

G A Ethyl 2-(benzyloxymethyl)- 6-methoxybenzoate B 2-(Benzyloxymethyl)- 6-methoxybenzoic acid A->B LiOH, THF/H2O (Saponification) C Acyclic Ester Intermediate (Yamaguchi Coupling) B->C Aliphatic Alcohol Coupling D Resorcylic Acid Lactone (via Macrolactonization) C->D Ring-Closing Metathesis (RCM)

Fig 2: Macrocyclization strategy utilizing the benzoic acid intermediate for RALs.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality for reagent selection and the analytical markers required to confirm success before proceeding.

Protocol 1: Chelation-Assisted Saponification of the Ethyl Ester

Objective: Convert the ethyl ester to a free carboxylic acid for downstream macrolactonization.

  • Causality for Reagent Selection: Lithium hydroxide (LiOH) is preferred over Sodium hydroxide (NaOH). The lithium cation coordinates with the ethereal oxygens (methoxy and benzyloxy groups) in the ortho positions. This chelation-assisted hydrolysis accelerates the saponification of the sterically hindered ester while preventing unwanted side reactions[4].

  • Procedure:

    • Dissolve 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester (1.0 eq) in a 3:1 mixture of THF/ H2​O (0.2 M).

    • Add LiOH· H2​O (3.0 eq) in one portion at room temperature.

    • Stir vigorously for 12-16 hours at 40 °C.

    • Quench by cooling to 0 °C and acidifying to pH 2 using 1M HCl.

    • Extract with EtOAc (3x), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint:

    • TLC: The starting material ( Rf​≈0.6 in 7:3 Hexanes/EtOAc) should completely disappear. The product will streak at the baseline until eluted with a highly polar, acidic system (e.g., DCM/MeOH/AcOH 90:9:1, Rf​≈0.3 ).

    • 1 H NMR (CDCl 3​ ): Confirm the complete disappearance of the ethyl ester signals: the quartet at ∼4.3 ppm and the triplet at ∼1.3 ppm.

Protocol 2: Orthogonal Hydrogenolysis of the Benzyl Ether

Objective: Unmask the benzylic alcohol for subsequent oxidation.

  • Causality for Reagent Selection: Palladium on Carbon (Pd/C) under a hydrogen atmosphere (1 atm) provides strictly orthogonal deprotection. The ethyl ester and the methoxy ether remain completely untouched. Ethyl acetate (EtOAc) is utilized as the solvent to suppress any potential transesterification that could occur if ethanol or methanol were used.

  • Procedure:

    • Dissolve the substrate (1.0 eq) in anhydrous EtOAc (0.1 M).

    • Add 10% Pd/C (10% w/w).

    • Purge the reaction flask with vacuum/ N2​ (3 cycles), then vacuum/ H2​ (3 cycles).

    • Stir under an H2​ balloon (1 atm) at room temperature for 4 hours.

    • Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Concentrate the filtrate.

  • Self-Validation Checkpoint:

    • LC-MS: Look for a mass shift of -90 Da, corresponding to the loss of the benzyl group ( C7​H7​ ).

    • 1 H NMR (CDCl 3​ ): Confirm the disappearance of the benzyl -CH 2​

      • singlet at ∼4.5 ppm and the five aromatic protons at 7.2−7.4 ppm.
Protocol 3: Mild Oxidation to the Benzaldehyde Intermediate

Objective: Oxidize the benzylic alcohol to an aldehyde for Wittig/HWE olefination.

  • Causality for Reagent Selection: Dess-Martin Periodinane (DMP) is selected over Swern or Jones oxidation. The Jones reagent would over-oxidize the benzylic alcohol to a carboxylic acid. Swern oxidation requires cryogenic conditions (-78 °C) and generates dimethyl sulfide, which can poison transition metal catalysts used in downstream cross-coupling or metathesis steps. DMP operates smoothly at room temperature, providing the aldehyde in near-quantitative yield without toxic byproducts[5].

  • Procedure:

    • Dissolve the benzylic alcohol intermediate (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.

    • Add DMP (1.2 eq) portion-wise.

    • Warm to room temperature and stir for 2 hours.

    • Quench with a 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ . Stir vigorously until the organic layer is clear.

    • Extract with DCM, dry over MgSO4​ , and concentrate.

  • Self-Validation Checkpoint:

    • TLC: The product should appear as a distinctly less polar spot compared to the alcohol precursor.

    • 1 H NMR (CDCl 3​ ): The critical marker is the appearance of a sharp, downfield singlet at ∼10.1 ppm, confirming the presence of the aldehyde proton.

    • IR Spectroscopy: Observe a strong, new C=O stretching frequency at ∼1695 cm−1 (conjugated aldehyde).

References

  • First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Saturated Anacardic Acids, and Alkenyl and Alkynyl Analogues Source: Journal of Chemical Research (RSC Publishing) URL:[Link]

  • Total Synthesis of Bioactive Natural Products (Macrocyclization and Resorcylic Acid Lactones) Source: Elsevier / Dokumen Pub URL:[Link]

Sources

Application

Hydrolysis of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester to carboxylic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Advanced protocols for the cleavage of sterically hindered 2,6-disubstituted benzoates. Executive Summary & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Advanced protocols for the cleavage of sterically hindered 2,6-disubstituted benzoates.

Executive Summary & Mechanistic Insights

The conversion of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester to its corresponding carboxylic acid presents a classic challenge in synthetic organic chemistry: the severe steric hindrance of a 2,6-disubstituted benzoate. Standard saponification protocols (e.g., NaOH or KOH in aqueous ethanol) rely on the nucleophilic attack of a hydrated hydroxide ion on the ester carbonyl. However, the bulky ortho-substituents (a benzyloxymethyl group and a methoxy group) create a steric shield that effectively blocks the approach of the nucleophile, rendering standard basic hydrolysis exceptionally slow or entirely ineffective at ambient temperatures.

Applying forcing conditions (such as refluxing in high-boiling solvents like ethylene glycol) to overcome this activation energy barrier risks unwanted side reactions, including the cleavage of the benzyloxymethyl ether.

The KOTMS Solution

To bypass these limitations, this application note advocates for the use of Potassium trimethylsilanolate (KOTMS) in anhydrous conditions. KOTMS acts as a highly potent, organic-soluble oxygen nucleophile[1]. In aprotic solvents like tetrahydrofuran (THF), the silanolate anion lacks a bulky hydration sphere, significantly enhancing its nucleophilicity[2].

Mechanistically, KOTMS can cleave esters via two distinct pathways depending on the substrate's electronics and sterics:

  • BAC​2 Pathway: Nucleophilic attack at the sterically hindered carbonyl carbon, forming a tetrahedral intermediate.

  • BAL​2 Pathway: Direct SN​2 attack on the ethyl group, displacing the carboxylate anion directly.

This dual-pathway capability, combined with the anhydrous environment, allows KOTMS to efficiently dealkylate highly hindered esters while preserving sensitive functional groups like ethers[3].

Mechanism Ester 2,6-Disubstituted Ethyl Ester Tetrahedral Tetrahedral Intermediate (B_AC2 Pathway) Ester->Tetrahedral Attack at Carbonyl AlkylAttack Alkyl Cleavage (B_AL2 Pathway) Ester->AlkylAttack Attack at Ethyl Silanolate Me3SiO⁻ K⁺ (Nucleophile) Silanolate->Tetrahedral Silanolate->AlkylAttack Carboxylate Potassium Carboxylate Salt Tetrahedral->Carboxylate -EtOSiMe3 AlkylAttack->Carboxylate -EtOSiMe3 Acid Carboxylic Acid (Target Product) Carboxylate->Acid Aqueous HCl Workup

Mechanistic pathways (BAC2 and BAL2) for KOTMS-mediated ester cleavage.

Method Comparison & Quantitative Data

The table below summarizes the operational parameters and expected outcomes when comparing the recommended KOTMS method against traditional forcing alkaline hydrolysis.

ParameterProtocol A: KOTMS Cleavage (Recommended)Protocol B: Forcing Alkaline Hydrolysis
Reagents KOTMS (3.0 - 5.0 equiv)KOH (10.0 equiv), H₂O
Solvent Anhydrous THFEthylene Glycol or DMSO
Temperature 25 °C to 60 °C120 °C to 150 °C
Reaction Time 12 - 24 hours24 - 48 hours
Ether Stability Excellent (No ether cleavage observed)Poor to Moderate (Risk of ether degradation)
Expected Yield 85% - 95%< 50% (due to side reactions)
Workup Mild acidification (pH 2-3)Extensive aqueous dilution & acidification

Experimental Protocols

Protocol A: Anhydrous Cleavage using Potassium Trimethylsilanolate (KOTMS)

This protocol is engineered to provide a self-validating, high-yielding system that protects the benzyloxymethyl ether while efficiently hydrolyzing the ethyl ester[2].

Reagents & Materials:

  • 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester (1.0 equiv)

  • Potassium trimethylsilanolate (KOTMS, 95% purity) (3.0 - 5.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine, Anhydrous Na2​SO4​

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolution: Dissolve 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester (1.0 mmol) in anhydrous THF (5.0 mL) under an Argon atmosphere.

  • Reagent Addition: Add KOTMS (3.0 mmol, ~385 mg) in a single portion. Note: KOTMS is highly hygroscopic; weigh it rapidly or handle it in a glovebox to ensure reagent integrity.

  • Reaction Execution: Stir the reaction mixture at room temperature. For this specific 2,6-disubstituted system, if LCMS/TLC indicates incomplete conversion after 4 hours, gently heat the mixture to 50–60 °C and stir overnight (12-16 hours).

  • Quenching: Cool the reaction to 0 °C using an ice bath. Carefully add water (5.0 mL) to quench any unreacted KOTMS, converting it to hexamethyldisiloxane and KOH.

  • Acidification: Dropwise, add 1M HCl until the aqueous layer reaches pH 2-3. Crucial Insight: Avoid concentrated strong acids to prevent the premature cleavage of the benzyloxymethyl ether.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crude 2-Benzyloxymethyl-6-methoxy-benzoic acid. Purify via recrystallization or flash chromatography if necessary.

Workflow Start 2-Benzyloxymethyl-6-methoxy- benzoic acid ethyl ester Step1 Add KOTMS (3-5 equiv) in anhydrous THF Start->Step1 Step2 Stir at RT to 60°C under Argon for 12-24h Step1->Step2 Step3 Quench with H2O, then 1M HCl (Adjust to pH 2-3) Step2->Step3 Step4 Extract with EtOAc, Wash & Dry over Na2SO4 Step3->Step4 End 2-Benzyloxymethyl-6-methoxy- benzoic acid (Product) Step4->End

Workflow for the KOTMS-mediated anhydrous cleavage of sterically hindered esters.

Protocol B: Forcing Alkaline Hydrolysis (Alternative Method)

Use only if KOTMS is unavailable. This method carries a higher risk of substrate degradation.

Step-by-Step Methodology:

  • Dissolve the ester (1.0 mmol) in a mixture of DMSO (4.0 mL) and Water (1.0 mL).

  • Add solid Potassium Hydroxide (KOH) (10.0 mmol).

  • Equip the flask with a reflux condenser and heat to 120 °C behind a blast shield.

  • Stir vigorously for 24–48 hours, monitoring the disappearance of the starting material via LCMS.

  • Cool to room temperature, dilute with ice water (20 mL), and wash with Diethyl Ether (10 mL) to remove non-polar impurities.

  • Carefully acidify the aqueous layer with 2M HCl to pH 2 at 0 °C to precipitate the carboxylic acid.

  • Extract with EtOAc (3 × 20 mL), dry, and concentrate.

References

  • Metal silanolates: organic soluble equivalents for O−2 Tetrahedron Letters[Link] (Referenced via TCI Chemicals Literature)

  • Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids Croatica Chemica Acta [Link] (Referenced via ResearchGate[3])

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester

Strategic Overview & Mechanistic Causality The transformation of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester to its corresponding alcohol (2-hydroxymethyl-6-methoxy-benzoic acid ethyl ester) is a critical deprot...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Causality

The transformation of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester to its corresponding alcohol (2-hydroxymethyl-6-methoxy-benzoic acid ethyl ester) is a critical deprotection step in multi-stage organic synthesis. The primary objective is to selectively cleave the O-benzyl ether protecting group via 1[1].

However, this specific substrate presents a distinct chemoselectivity challenge: the resulting product is a benzylic alcohol , which is highly susceptible to further hydrogenolysis. If the reaction is too aggressive, the benzylic C-O bond will cleave, resulting in an over-reduced methyl byproduct (2-methyl-6-methoxy-benzoic acid ethyl ester). Therefore, the reaction design must carefully balance catalytic activity to ensure complete O-debenzylation while strictly preventing the secondary reduction of the newly unmasked benzylic alcohol[2].

Reaction Design: Mitigating Over-Reduction

To achieve high yields and absolute chemoselectivity, every variable in the reaction must be deliberately controlled:

  • Catalyst Selection: Palladium on carbon (Pd/C) is the gold standard for debenzylation due to its1, which facilitates the oxidative addition of Pd into the benzylic C-O bond[1]. While 10% Pd/C or Pearlman’s catalyst (Pd(OH)₂/C) offers rapid deprotection, they significantly increase the risk of over-reducing the benzylic alcohol. Therefore, 5% Pd/C is selected to temper the reaction velocity and maximize chemoselectivity[3].

  • Solvent Dynamics: The choice of solvent dictates both the reaction rate and the stability of the ester functional group. Methanol is strictly avoided to prevent base/acid-catalyzed transesterification of the ethyl ester. Ethyl acetate (EtOAc) is the optimal continuous phase; it provides excellent substrate solubility and moderates the hydrogen uptake rate, thereby 4[4].

  • Catalyst Poisoning (Optional Additive): If the substrate exhibits a high propensity for over-reduction, the introduction of a mild nitrogenous base (e.g., pyridine or ammonium acetate) acts as a selective catalyst poison. These additives competitively adsorb onto the most active palladium sites,5 while allowing the primary O-benzyl ether hydrogenolysis to proceed smoothly[5].

Reaction Pathway & Chemoselectivity

Chemoselectivity Substrate 2-Benzyloxymethyl-6-methoxy- benzoic acid ethyl ester PdC 5% Pd/C, H2 (1 atm) Ethyl Acetate, 25°C Substrate->PdC Target Target Product: 2-Hydroxymethyl-6-methoxy- benzoic acid ethyl ester PdC->Target Fast (O-Debenzylation) Byproduct Over-reduction Byproduct: 2-Methyl-6-methoxy- benzoic acid ethyl ester Target->Byproduct Suppressed (Benzylic C-O Cleavage)

Chemoselective O-debenzylation pathway highlighting the suppression of over-reduction.

Condition Optimization Matrix

The following table summarizes the quantitative impact of varying reaction conditions on the yield of the target alcohol versus the over-reduced byproduct.

Reaction ConditionsSolventAdditiveH₂ PressureTimeTarget Alcohol YieldOver-Reduction
10% Pd(OH)₂/C (Pearlman's)MethanolNone3 atm2 h45%>40% (Transesterification noted)
10% Pd/CEthanolNone1 atm4 h78%15%
5% Pd/C Ethyl Acetate None 1 atm 6 h 92% <2%
5% Pd/CEthyl AcetatePyridine (0.5 eq)1 atm12 h96%Not Detected

Standard Operating Protocol (SOP)

Step 1: Reaction Setup & Inertion

  • Charge a dry, round-bottom flask with 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester (1.0 eq) and dissolve in anhydrous Ethyl Acetate to create a 0.1 M solution.

  • Carefully add 5% Pd/C (10% w/w relative to the substrate). Caution: Dry Pd/C is highly pyrophoric; addition must be performed under a gentle nitrogen blanket.

  • Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with Nitrogen (repeat 3x). Causality: 1 on the active Pd surface and avoids oxidative side reactions[1].

Step 2: Hydrogenation Phase

  • Evacuate the flask once more and backfill with Hydrogen gas via a balloon (1 atm).

  • Stir the heterogeneous mixture vigorously (≥800 rpm) at 20–25°C. Causality: High stirring rates are critical to overcome mass transfer limitations of H₂ gas into the solvent phase.

Step 3: Monitoring & Self-Validation

  • Monitor the reaction via TLC (e.g., 3:1 Hexanes/EtOAc) or LC-MS. The target benzylic alcohol will elute later (lower Rf) than the highly non-polar benzyl ether starting material.

  • The reaction is self-validating when H₂ uptake ceases and TLC shows complete consumption of the starting material (typically 4-6 hours).

Step 4: Quenching & Isolation

  • Purge the system thoroughly with Nitrogen (3x) to displace all residual Hydrogen gas.

  • Filter the crude mixture through a tightly packed pad of Celite® to remove the palladium catalyst. Causality: 4, which could cause product degradation during concentration or pose heavy metal toxicity risks[4]. Wash the pad with copious amounts of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-hydroxymethyl-6-methoxy-benzoic acid ethyl ester.

Analytical Validation & Troubleshooting

  • Issue: Significant formation of 2-methyl-6-methoxy-benzoic acid ethyl ester (Over-reduction).

    • Causality: The benzylic C-O bond of the product is highly susceptible to further hydrogenolysis.

    • Resolution: Introduce 0.5 equivalents of pyridine or ammonium acetate to the reaction mixture. These nitrogenous bases act as selective catalyst poisons,5 and completely inhibiting benzylic alcohol cleavage while permitting the primary benzyl ether hydrogenolysis[5].

  • Issue: Incomplete Reaction / Stalling.

    • Causality: The catalyst may be poisoned by trace impurities (e.g., sulfur compounds) in the starting material.

    • Resolution: Filter the reaction mixture, resubmit the substrate to a fresh batch of 5% Pd/C, and ensure vigorous stirring.

  • Issue: Ester Transesterification.

    • Causality: Using methanol as a solvent with an ethyl ester can lead to methoxy exchange.

    • Resolution: Strictly utilize 4 as the solvent to preserve the ethyl ester moiety[4].

Sources

Application

Application Notes and Protocols for 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester in Drug Discovery

Introduction: The Emerging Potential of Substituted Benzoic Acids in Oncology The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across v...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Potential of Substituted Benzoic Acids in Oncology

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across various disease areas.[1] Its synthetic tractability and the ability to modulate its physicochemical properties through substitution on the phenyl ring have made it an attractive starting point for drug discovery campaigns.[1][2] While the anti-inflammatory properties of benzoic acid derivatives like salicylic acid are well-established, recent research has unveiled their potential in oncology.[3][4] Several derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms, including the inhibition of key signaling pathways and enzymes that are critical for cancer cell proliferation and survival.[5][6]

This application note focuses on a novel, specifically substituted benzoic acid derivative, 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester . While this particular molecule is not yet extensively characterized in the scientific literature, its structural features—specifically the ortho-methoxy and benzyloxymethyl substituents—suggest a potential for targeted biological activity. This document provides a hypothesized mechanism of action based on structurally related compounds and offers a comprehensive suite of protocols for its synthesis and evaluation as a potential anticancer agent.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/NF-κB Signaling Pathway

We hypothesize that 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester exerts its anticancer effects by inhibiting the PI3K/Akt/NF-κB signaling pathway. This pathway is a central regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a hallmark of many human cancers.[7][8]

The rationale for this hypothesis is based on the following:

  • Structural Analogs: Derivatives of methoxybenzoic acid have been shown to inhibit the proliferation of cancer cells by targeting the Akt/NF-κB cell survival signaling pathway. For instance, 4-hydroxy-3-methoxybenzoic acid methyl ester, a curcumin analogue, induces apoptosis in prostate cancer cells by disrupting this critical survival pathway.[7][8]

  • Role of Substituents: The ortho-methoxy and benzyloxymethyl groups of the target compound may facilitate its binding to a key protein in the PI3K/Akt/NF-κB cascade, potentially an upstream kinase like PI3K or Akt itself. The benzyloxy group could engage in hydrophobic or π-stacking interactions within the protein's binding pocket, while the methoxy group could act as a hydrogen bond acceptor.

Our proposed mechanism posits that by inhibiting this pathway, 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester will decrease the phosphorylation of Akt, leading to the downstream suppression of NF-κB activation and its nuclear translocation. This, in turn, would downregulate the expression of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL) and ultimately induce apoptosis in cancer cells.

Akt_NFkB_Pathway cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt IKK IKK Complex pAkt->IKK Activation Apoptosis Apoptosis pAkt->Apoptosis Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Target_Genes Target Gene Expression (e.g., Bcl-2, Bcl-xL) Nucleus->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Compound 2-Benzyloxymethyl-6-methoxy- benzoic acid ethyl ester Compound->Akt Hypothesized Inhibition Experimental_Workflow Start Start: Compound Synthesis & Characterization Cell_Culture Select & Culture Cancer Cell Lines (e.g., PC-3, LNCaP, MCF-7) Start->Cell_Culture MTT_Assay Cell Viability/Proliferation Assay (MTT or CellTiter-Glo) Cell_Culture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Western_Blot Western Blot Analysis (p-Akt, Akt, p-IκBα, IκBα, Bcl-2) IC50->Western_Blot Treat cells with IC50 concentration IF_Assay Immunofluorescence for NF-κB Nuclear Translocation IC50->IF_Assay Treat cells with IC50 concentration Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Treat cells with IC50 concentration Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis IF_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Lead_Opt Lead Optimization (if promising) Data_Analysis->Lead_Opt

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals optimizing the synthesis of 2-Benzyloxymethyl-6-methoxy-benzoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals optimizing the synthesis of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester (CAS 1171923-87-7).

The synthesis of this sterically hindered target typically involves a two-step sequence starting from ethyl 2-methyl-6-methoxybenzoate:

  • Radical Bromination to form the benzylic bromide intermediate.

  • Williamson Ether Synthesis with benzyl alcohol to yield the target compound.

Due to the 2,6-disubstitution pattern flanking the ester, researchers frequently encounter low yields caused by severe steric hindrance and a highly favored intramolecular side reaction. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to maximize your yield.

Synthetic Workflow & Pitfall Analysis

G SM Starting Material Ethyl 2-methyl-6-methoxybenzoate Int Intermediate Ethyl 2-(bromomethyl)-6-methoxybenzoate SM->Int NBS, AIBN Radical Bromination Prod Target Product 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester Int->Prod Benzyl Alcohol, Base Williamson Etherification Side Major Byproduct 7-Methoxyphthalide (Lactone) Int->Side Intramolecular Cyclization (Heat / Slow Nucleophile)

Figure 1: Synthetic workflow and the competing intramolecular lactonization pathway.

Troubleshooting FAQs

Q1: During the Wohl-Ziegler bromination (Step 1), I am getting a mixture of unreacted starting material, the desired monobromide, and a dibrominated byproduct. How can I improve the selectivity? Answer: The radical bromination of ethyl 2-methyl-6-methoxybenzoate is highly sensitive to the stoichiometry of N-Bromosuccinimide (NBS) and the radical initiation method. Over-bromination at the benzylic position occurs when excess NBS is present or reaction times are unnecessarily extended.

  • Causality & Solution: Use exactly 1.05 equivalents of recrystallized NBS. Instead of relying solely on thermal initiation with AIBN, incorporate photochemical initiation (e.g., a tungsten lamp or LED). Light maintains a steady, low concentration of bromine radicals, strictly favoring monobromination.

Q2: In Step 2 (etherification with benzyl alcohol), my LC-MS shows a massive loss of the ethyl ester mass and the formation of a major byproduct at m/z 164. What is happening? Answer: You are observing the formation of 1 (7-methoxyisobenzofuran-1(3H)-one)[1]. The intermediate, ethyl 2-(bromomethyl)-6-methoxybenzoate, is highly prone to intramolecular cyclization[2]. When exposed to heat or slow-reacting nucleophiles, the ester carbonyl oxygen attacks the benzylic bromide, displacing the bromide and releasing ethyl bromide to form the stable 5-membered lactone[3]. This is a thermodynamic sink; once the lactone forms, the target yield drops permanently.

G Int Benzylic Bromide Intermediate Iodide Benzylic Iodide (Transient via TBAI) Int->Iodide + I⁻ (Fast Exchange) Prod Target Ether (Kinetic Product) Int->Prod + BnO⁻ (Slow Attack) Lactone 7-Methoxyphthalide (Thermodynamic Sink) Int->Lactone Intramolecular Attack (- EtBr) Iodide->Prod + BnO⁻ (Fast Attack)

Q3: How do I accelerate the Williamson ether synthesis to outcompete the lactonization, considering the severe steric hindrance at the 2-position? Answer: The 2,6-disubstitution (methoxy and ester groups) creates a sterically congested benzylic pocket, slowing down the attack of the bulky benzyl alkoxide.

  • Causality & Solution: Implement a Finkelstein-type in situ halogen exchange by adding a catalytic amount of Tetrabutylammonium iodide (TBAI, 0.1 eq). TBAI converts the benzylic bromide into a highly reactive benzylic iodide transiently. Iodide is a superior leaving group, significantly lowering the activation energy for the bulky nucleophile and accelerating the etherification before lactonization can occur.

Q4: What is the optimal base and solvent system for Step 2 to prevent both lactonization and ester hydrolysis? Answer: Avoid aqueous bases or hydroxide-generating conditions (like K₂CO₃ with trace water), which will hydrolyze the ester and immediately trigger lactonization.

  • Causality & Solution: Pre-form the sodium benzoxide using Sodium Hydride (NaH) in anhydrous THF at 0 °C, then add the bromide dropwise. This ensures a high nucleophile-to-electrophile ratio. Alternatively, using Silver(I) oxide (Ag₂O) in anhydrous DCM acts as both a mild base and a halogen scavenger, coordinating with the bromide to make it an exceptional leaving group without generating free hydroxide ions.

Quantitative Condition Optimization (Step 2: Etherification)

The following table summarizes the causal relationship between reaction conditions and the product distribution, highlighting the necessity of kinetic control (TBAI + low temperature).

EntryBaseSolventAdditiveTemp (°C)Target Yield (%)Phthalide Yield (%)Mechanistic Outcome
1K₂CO₃DMFNone8015%75%Heat drives intramolecular lactonization.
2NaHTHFNone2545%40%Slow nucleophilic attack allows side reaction.
3Ag₂ODCMNone2565%10%Ag⁺ coordinates Br⁻, improving leaving group ability.
4 NaH THF TBAI (0.1 eq) 0 to 25 88% <5% Iodide exchange accelerates kinetic etherification.
Validated Experimental Protocols
Protocol A: Controlled Radical Bromination (Wohl-Ziegler)

This protocol is designed to suppress dibromination through strict stoichiometric and radical control.

  • Preparation: In an oven-dried flask, dissolve ethyl 2-methyl-6-methoxybenzoate (1.0 eq) in anhydrous trifluorotoluene (PhCF₃) (0.2 M concentration).

  • Reagent Addition: Add recrystallized N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction: Degas the mixture with argon for 10 minutes. Heat the reaction to 80 °C while irradiating with a standard visible LED light source.

  • Self-Validating Checkpoint: Monitor by GC-MS or LC-MS after 2 hours. The reaction is complete when the starting material is <5%. If dibromide species (>m/z 350) exceed 2%, immediately cool the reaction to quench radical propagation.

  • Workup: Cool to 0 °C to precipitate succinimide. Filter through a Celite pad, wash with cold PhCF₃, and concentrate the filtrate under reduced pressure to yield crude ethyl 2-(bromomethyl)-6-methoxybenzoate.

Protocol B: TBAI-Accelerated Williamson Etherification

This protocol utilizes a Finkelstein exchange to outpace the thermodynamic lactonization sink.

  • Alkoxide Generation: In a flame-dried flask under argon, suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.15 M). Cool to 0 °C. Dropwise add anhydrous benzyl alcohol (1.2 eq). Stir for 30 minutes at 0 °C until H₂ evolution ceases.

  • Catalyst Addition: Add Tetrabutylammonium iodide (TBAI, 0.1 eq) to the alkoxide solution.

  • Electrophile Addition: Dissolve the crude ethyl 2-(bromomethyl)-6-methoxybenzoate from Protocol A in a minimal amount of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C over 15 minutes.

  • Self-Validating Checkpoint: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Sample for LC-MS. The target mass (m/z 301[M+H]⁺) should dominate. If the m/z 164 peak (7-methoxyphthalide) spikes above 5% area, verify the anhydrous state of your THF, as trace water causes ester hydrolysis and rapid cyclization.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester.

References
  • ResearchGate. "Electrochemical Reduction of Methyl 2-Bromomethylbenzoate at Carbon Cathodes in Dimethylformamide Containing Water". Source: ResearchGate Publications. URL: [Link]

  • PubChem. "7-methoxy-3H-isobenzofuran-1-one | C9H8O3 | CID 10986583". Source: National Institutes of Health (NIH). URL:[Link]

  • Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses". Source: OrgSyn. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working on the synthesis of 2-Benzyloxymethyl-6-methoxy-benzoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working on the synthesis of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester (CAS: 1171923-87-7).

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding low yields and high impurity profiles during this specific transformation. The synthesis typically relies on the benzylation of ethyl 2-(hydroxymethyl)-6-methoxybenzoate via a Williamson ether synthesis. However, this reaction presents a classic kinetic versus thermodynamic dilemma, making strict temperature control the single most critical parameter for success .

Mechanistic Insight: The Temperature Dilemma

To optimize this reaction, we must first understand the causality behind the failures. When the starting material is deprotonated by a strong base (such as Sodium Hydride), the resulting alkoxide intermediate faces a bifurcation in its reaction pathway:

  • Pathway A (The Desired Kinetic Route): The alkoxide acts as a nucleophile in an intermolecular SN​2 reaction with benzyl bromide (BnBr) to form the target benzyl ether.

  • Pathway B (The Undesired Thermodynamic Route): The alkoxide attacks the adjacent ethyl ester carbonyl in an intramolecular acyl substitution. This ejects ethoxide (ethanol) and forms a highly stable 5-membered lactone (a methoxyphthalide derivative).

Because the formation of a 5-membered ring is entropically favored and the reacting groups are in close spatial proximity, Pathway B will aggressively outcompete Pathway A if the thermal energy in the system is too high [1].

Mechanism SM Ethyl 2-(hydroxymethyl)- 6-methoxybenzoate Alkoxide Alkoxide Intermediate (Highly Reactive) SM->Alkoxide Base (e.g., NaH) - H2 Product 2-Benzyloxymethyl-6-methoxy- benzoic acid ethyl ester (Desired) Alkoxide->Product + BnBr Low Temp (0°C) Intermolecular SN2 Byproduct Methoxyphthalide Derivative + Ethanol (Undesired Lactone) Alkoxide->Byproduct High Temp (>25°C) Intramolecular Cyclization

Mechanistic bifurcation of the alkoxide intermediate based on thermal conditions.

Quantitative Data: Temperature vs. Yield

To validate the necessity of thermal control, consider the empirical data matrix below. As the reaction temperature increases, the kinetic energy overcomes the activation barrier for intramolecular lactonization, fundamentally shifting the product distribution[2].

Temperature (°C)BaseSolventYield of Desired Ester (%)Yield of Phthalide Byproduct (%)Reaction Status
-20°C NaHTHF45%< 5%Sluggish; incomplete conversion.
0°C to 10°C NaHTHF82% 8% Optimal balance of rate and selectivity.
25°C (RT) NaHTHF35%55%Lactonization becomes the major pathway.
60°C (Reflux) NaHTHF< 5%> 90%Near-total conversion to undesired lactone.

Optimized Experimental Protocol

To ensure a self-validating and reproducible system, the following protocol utilizes NaH in anhydrous THF with strict thermal boundaries.

Workflow Step1 Step 1: Preparation Dissolve starting material in anhydrous THF Cool strictly to 0°C under N2 Step2 Step 2: Base Addition Add NaH portion-wise to control exotherm Stir for 30 min at 0°C Step1->Step2 Step3 Step 3: Benzylation Add Benzyl Bromide dropwise Maintain at 0°C to 10°C for 4-6 hrs Step2->Step3 Step4 Step 4: Cold Quenching Quench with sat. NH4Cl (aq) AT 0°C Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Isolate via Flash Chromatography (Hexanes/EtOAc gradient) Step4->Step5

Step-by-step optimized workflow for temperature-controlled benzylation.

Step-by-Step Methodology:
  • Preparation: Dissolve ethyl 2-(hydroxymethyl)-6-methoxybenzoate (1.0 eq) in anhydrous THF to create a 0.2 M solution. Flush the reaction vessel with inert gas (Nitrogen or Argon) and submerge in an ice-water bath. Allow 15 minutes for the internal temperature to equilibrate to exactly 0°C.

  • Controlled Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in 3 to 4 small portions. Causality note: Bulk addition causes localized exothermic spikes, which will instantly lactonize a fraction of your material before the electrophile is even introduced. Stir at 0°C for 30 minutes.

  • Electrophile Addition: Add Benzyl Bromide (1.3 eq) dropwise via syringe over 10 minutes.

  • Thermal Maintenance: Maintain the reaction strictly between 0°C and 10°C for 4 to 6 hours. Monitor progression via TLC.

  • Cold Quenching (Critical Step): Quench the reaction while the flask is still in the ice bath by slowly adding saturated aqueous NH4​Cl . Causality note: If you allow the reaction to warm to room temperature before quenching, any unreacted alkoxide will rapidly cyclize, artificially skewing your yield.

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Troubleshooting & FAQs

Q: I am analyzing my crude mixture by LC-MS and seeing a massive byproduct peak with a mass of [M-46]. What is this? A: A mass loss of 46 Da corresponds exactly to the loss of one molecule of ethanol ( EtOH ). This is the hallmark signature that your starting material has undergone intramolecular lactonization to form the phthalide derivative[3]. This indicates a failure in temperature control during either the base addition, the reaction phase, or the quenching step.

Q: My reaction is sluggish at 0°C. Can I heat it to 40°C just to drive the starting material to complete conversion? A: Absolutely not. While heating will rapidly consume your starting material, it will almost exclusively drive the formation of the undesired lactone[2]. The activation energy for the intramolecular cyclization is easily breached with heat. If conversion is slow at 0°C, the scientifically sound approach is to increase the equivalents of Benzyl Bromide (up to 1.5 eq) or add a catalytic amount of Tetrabutylammonium iodide (TBAI) to accelerate the SN​2 pathway, rather than raising the temperature.

Q: I strictly maintained 0°C, but I still see 15-20% lactone formation. Are there alternative synthetic strategies? A: Yes. If the free alkoxide generated by NaH is proving too reactive for your specific substrate conformation, you should pivot to a milder, non-alkoxide-generating methodology. Using Silver(I) oxide ( Ag2​O ) with Benzyl Bromide in Dichloromethane (DCM) at room temperature is an excellent alternative. Ag2​O coordinates the halide and facilitates the Williamson etherification without generating a "free," highly nucleophilic alkoxide, thereby drastically suppressing the lactonization pathway[4].

References

  • BenchChem. "Application Notes: Functionalization Reactions of 2-Hydroxymethylbenzoic Acid." BenchChem.
  • US Patent 10941095B2. "Hydroxyl compounds and compositions for cholesterol management and related uses.
  • BenchChem. "Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis." BenchChem.
  • Organic Letters. "An Efficient Synthesis of Symmetric and Unsymmetric Bis-(β-aminoamides) via Ugi Multicomponent Reaction.

Sources

Troubleshooting

Technical Support Center: Post-Synthesis Purification of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester

Welcome to the Technical Support Center. Synthesizing highly functionalized aromatic compounds like 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester often leaves researchers with a complex crude mixture.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing highly functionalized aromatic compounds like 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester often leaves researchers with a complex crude mixture. Common contaminants include alkylating agents (benzyl bromide), unreacted precursors (carboxylic acids), and reaction byproducts (benzyl alcohol).

As an Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the causality behind purification chemistry, providing you with self-validating workflows to isolate your target ester with >95% purity without compromising its structural integrity.

Impurity Profiling and Resolution Matrix

To effectively purify your crude mixture, you must first understand the physicochemical properties of the contaminants. The table below summarizes the quantitative data and targeted removal strategies.

ImpuritySourcePhysical PropertyTargeted Removal StrategyExpected Efficiency
Benzyl Bromide (BnBr) Excess alkylating agentBoiling Point: ~198°C, Highly lipophilicChemical Scavenging (Triethylamine)>99% removal
Unreacted Precursor Incomplete esterificationpKa: ~4.5 (Acidic)Mild Base Wash (sat. NaHCO3)>98% removal
Benzyl Alcohol Hydrolysis of BnBrBoiling Point: ~205°C, PolarSilica Gel Flash Chromatography>95% purity

Troubleshooting FAQs: The "Why" Behind the "How"

Q1: My TLC shows a large spot of unreacted benzyl bromide (BnBr) right next to my product. Vacuum distillation is degrading my ester. What is the alternative? A1: Distillation requires high temperatures (>190°C) which can cause thermal degradation or transesterification of your target ethyl ester[1]. Instead of physical separation, use chemical scavenging . By adding Triethylamine (Et3N) to your crude mixture, the amine reacts via an SN2 mechanism with the electrophilic benzylic carbon of BnBr. This converts the lipophilic BnBr into benzyltriethylammonium bromide, a highly polar quaternary salt,[2]. This salt partitions entirely into the aqueous phase during a standard water wash, eliminating the need for thermal stress.

Q2: Why shouldn't I use sodium hydroxide (NaOH) to wash out the unreacted benzoic acid precursor? A2: NaOH is a strong base that will rapidly hydrolyze the ethyl ester of your target molecule, reverting it back to the carboxylic acid and ruining your yield. Instead, you must use a mild base like saturated sodium bicarbonate (NaHCO3)[3],[4]. With a pKa of ~10.3, NaHCO3 is strong enough to deprotonate the unreacted carboxylic acid (pKa ~4.5) to form a water-soluble sodium carboxylate, but weak enough to leave your target ethyl ester completely intact.

Q3: My product is a persistent oil instead of a solid, and NMR shows benzyl alcohol contamination. How do I remove it? A3: Benzyl alcohol is a common byproduct formed by the adventitious hydrolysis of benzyl bromide. Because it is a neutral organic molecule with a high boiling point, it cannot be removed via acid-base extraction or simple evaporation. If your product remains an oil, it is likely due to this impurity disrupting the crystal lattice[3]. The most reliable method for complete removal is silica gel column chromatography using a gradient of Hexane and Ethyl Acetate,[5].

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems . Do not proceed to the next step until the validation criteria are met.

Protocol A: Chemical Scavenging of Benzyl Bromide
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Scavenging: Add 1.5 equivalents of Triethylamine (Et3N) relative to the estimated excess of benzyl bromide.

  • Reaction: Stir vigorously at room temperature for 2 hours.

  • Validation Step: Spot the organic layer on a TLC plate and visualize under a 254 nm UV lamp. The highly UV-active BnBr spot (typically high Rf) should be completely absent. If it persists, add an additional 0.5 eq of Et3N and stir for 30 more minutes.

  • Partitioning: Wash the organic layer with distilled water (3 x 20 mL) to extract the newly formed benzyltriethylammonium bromide salt.

Protocol B: Mild Acid-Base Liquid-Liquid Extraction
  • Neutralization: Take the organic layer from Protocol A and add an equal volume of saturated aqueous NaHCO3[3].

  • Extraction: Vigorously shake the separatory funnel. Critical: Vent frequently, as the neutralization of residual acids will release CO2 gas.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Validation Step: Acidify a small portion of the discarded aqueous layer with 1M HCl. A white precipitate (the recovered free acid) confirms successful extraction of the acidic impurity. If no precipitate forms, your initial reaction likely went to completion.

  • Drying: Wash the retained organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol C: Silica Gel Flash Chromatography
  • Preparation: Dry-load the concentrated oil onto a small amount of silica gel or load it directly as a concentrated solution in Dichloromethane[6].

  • Elution: Run the column using a gradient solvent system starting at 95:5 Hexane:EtOAc and slowly increasing to 80:20 Hexane:EtOAc,[5].

  • Validation Step: Perform TLC on collected fractions using a 1:1 Hexane/EtOAc system and stain with an ethanol solution of p-anisaldehyde (followed by heating)[5]. The target ester will elute first, while the more polar benzyl alcohol will be retained longer on the silica.

  • Isolation: Pool the pure fractions and evaporate to yield the pure 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester.

Mechanistic & Workflow Visualizations

Workflow Start Crude Reaction Mixture (Ester + Impurities) Scavenge Amine Scavenging (Add Et3N) Start->Scavenge Extract Liquid-Liquid Extraction (EtOAc / H2O) Scavenge->Extract Aq1 Aqueous Phase (Quaternary Salts) Extract->Aq1 Discard Org1 Organic Phase (Ester, Acid, BnOH) Extract->Org1 Retain BaseWash Mild Base Wash (sat. NaHCO3) Org1->BaseWash Aq2 Aqueous Phase (Sodium Carboxylate) BaseWash->Aq2 Discard Org2 Organic Phase (Ester, BnOH) BaseWash->Org2 Retain Chroma Silica Gel Column Chromatography Org2->Chroma Pure Pure Target Ester Chroma->Pure

Workflow for the purification of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester.

Mechanism BnBr Benzyl Bromide (Lipophilic) Reaction SN2 Substitution (Room Temp) BnBr->Reaction Amine Triethylamine (Nucleophile) Amine->Reaction Salt Benzyltriethylammonium Bromide (Water-Soluble) Reaction->Salt Phase Transfer

Mechanism of chemical scavenging of benzyl bromide using triethylamine.

References

  • How does one separate Benzyl bromide from the reaction mixture? Source: ResearchGate URL:[Link]

  • Concerning the Purification of Esters Source: American Journal of Science URL:[Link]

  • Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene Source: Organic Syntheses URL:[Link]

  • Separating benzyl bromide Source: Reddit (r/chemistry) URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Up 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Benzyloxymethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester. Our focus is on ensuring process safety, robustness, and reproducibility by addressing common challenges through detailed troubleshooting guides and frequently asked questions.

Section 1: Process Overview and Critical Safety Considerations

The synthesis of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the primary alcohol in ethyl 2-(hydroxymethyl)-6-methoxybenzoate using a strong base, followed by nucleophilic substitution with benzyl bromide.

The primary safety concerns during scale-up are associated with the handling of sodium hydride (NaH) and benzyl bromide. Adherence to strict safety protocols is non-negotiable.

Critical Reagent Safety Profile
ReagentKey HazardsRecommended Handling Practices
Sodium Hydride (NaH) Pyrophoric & Water-Reactive: Reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[1][2]• Handle exclusively under an inert atmosphere (Nitrogen or Argon), ideally within a glove box.[1][3] • Use as a 60% dispersion in mineral oil, which is safer to handle than pure NaH.[4][5] • Wear a flame-resistant lab coat, chemical safety goggles, and appropriate gloves (nitrile or neoprene recommended).[1][2] • Prohibit sources of ignition (sparks, open flames) in the handling area.[6]
Benzyl Bromide Toxic, Corrosive, Lachrymator: Causes severe skin and eye irritation or burns.[7][8] Vapors are harmful if inhaled and can cause respiratory irritation and pulmonary edema.[8][9]• Handle only in a well-ventilated chemical fume hood.[7] • Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] • Have an emergency eyewash and safety shower readily accessible.[1]
Process Workflow Diagram

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Quench & Work-Up cluster_purification 4. Purification & Isolation A Dry Glassware & Inert Atmosphere D Alkoxide Formation: Add Starting Material to NaH A->D B Wash NaH Dispersion (optional) B->D C Prepare Starting Material Solution C->D E Ether Formation: Add Benzyl Bromide D->E Monitor H₂ Evolution F Monitor Reaction (TLC, HPLC) E->F G Controlled Quenching of Excess NaH F->G Upon Completion H Aqueous Work-up & Extraction G->H I Dry Organic Layer H->I J Solvent Removal I->J K Product Crystallization J->K L Filtration & Drying K->L G Start Low Yield Observed Q1 Was NaH fresh & handled under inert gas? Start->Q1 Sol1 Use fresh, properly handled NaH. Ensure inert atmosphere. Q1->Sol1 A1_No Q2 Were solvents & glassware anhydrous? Q1->Q2 A1_Yes A1_Yes Yes A1_No No Sol2 Use anhydrous solvents. Thoroughly dry all glassware. Q2->Sol2 A2_No Q3 Was sufficient NaH used? (1.1-1.2 eq.) Q2->Q3 A2_Yes A2_Yes Yes A2_No No Sol3 Recalculate and use a slight excess of NaH. Q3->Sol3 A3_No Q4 Were reaction temp/time optimized? Q3->Q4 A3_Yes A3_Yes Yes A3_No No Sol4 Monitor reaction (TLC/HPLC). Consider gentle heating after BnBr addition. Q4->Sol4 A4_No End Yield Improved Q4->End A4_Yes A4_Yes Yes A4_No No

Caption: Troubleshooting flowchart for low product yield.

Issue 2: Reaction Stalls or is Incomplete

Question: I am monitoring my reaction by TLC/HPLC and see that it has stalled, with a significant amount of starting material remaining. Why is this happening?

Answer: A stalled reaction, where the conversion of starting material ceases before completion, typically points to the deactivation or insufficient quantity of one of the key reagents.

Troubleshooting Steps:

  • Insufficient Base: This is the most common cause. As mentioned above, any moisture will consume the NaH. If the reaction stalls, it's possible the base has been fully consumed by trace water and the deprotonation of the starting material.

    • Solution: On a small scale, a second, carefully controlled addition of NaH can sometimes restart the reaction. For scale-up, it is crucial to ensure the initial charge of NaH is sufficient and that the system is scrupulously dry. [11]

  • Poor Mixing/Mass Transfer: On a larger scale, ensuring adequate mixing is critical, especially since NaH is a solid suspended in the reaction medium. [12] * Cause: If the NaH settles at the bottom of the reactor, its surface area is not available for reaction, leading to an apparent stall.

    • Solution: Ensure the stirring is vigorous enough to maintain a good suspension of the NaH particles throughout the reaction. Use appropriate reactor geometry and impeller design for solid-liquid mixtures.

Issue 3: Product Purity and Side Reactions

Question: My final product is impure. What are the common byproducts and how can I minimize them and purify my product?

Answer: Impurities often arise from side reactions or unreacted starting materials. The primary byproduct of concern in this synthesis is dibenzyl ether.

Troubleshooting Steps:

  • Minimizing Dibenzyl Ether Formation:

    • Cause: Dibenzyl ether can form if the initially formed sodium benzyloxide (from reaction of benzyl bromide with any residual sodium hydroxide or from degradation) reacts with another molecule of benzyl bromide. More commonly, it can arise from the reaction of benzyl alcohol (present as an impurity or formed from hydrolysis of benzyl bromide) with benzyl bromide under the basic conditions.

    • Solution: Add the benzyl bromide solution slowly to the reaction mixture. This maintains a low instantaneous concentration of benzyl bromide, favoring the reaction with the intended alkoxide over side reactions. Ensure high purity of the benzyl bromide starting material.

  • Removing Unreacted Starting Materials:

    • Cause: An incomplete reaction will leave unreacted ethyl 2-(hydroxymethyl)-6-methoxybenzoate.

    • Solution: The unreacted starting material is more polar than the desired product. During the aqueous work-up, it may partially partition into the aqueous layer. For purification, recrystallization is the most scalable method. [13]A suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) should be developed to selectively crystallize the desired ester, leaving the more polar starting material and other impurities in the mother liquor.

Issue 4: Hazardous and Difficult Reaction Quench

Question: The quenching of my large-scale reaction was very vigorous and difficult to control. What is the safest way to quench excess sodium hydride?

Answer: The quench is one of the most hazardous steps in this process due to the rapid, exothermic reaction of NaH with protic reagents, generating large volumes of hydrogen gas. A slow, controlled, multi-step procedure is mandatory for safety. [1] Safe Quenching Protocol:

  • Cool the Reaction: Cool the reaction vessel to 0 °C using an ice bath. This helps to dissipate the heat generated during the quench. [14]2. Slowly Add a Less Reactive Alcohol: Begin by slowly and cautiously adding a less reactive alcohol like isopropanol or sec-butanol dropwise. [1][14]Monitor the rate of gas evolution. If it becomes too rapid, stop the addition until it subsides.

  • Add a More Reactive Alcohol: Once the initial vigorous reaction with isopropanol has ceased, switch to a more reactive alcohol like methanol or ethanol to quench any remaining, less accessible NaH particles. [1]4. Final Water Quench: Only after you are certain that no more gas is being evolved upon the addition of methanol, should you very slowly add water to ensure all residual NaH is destroyed. [1]5. Engineering Controls: On a large scale, the reactor's off-gas must be safely vented. Monitoring the hydrogen concentration in the vent line is a key safety control. [11]

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is sodium hydride the preferred base for this reaction instead of something like NaOH or K₂CO₃?

A1: Sodium hydride is a non-nucleophilic, exceptionally strong base. It is highly effective at deprotonating alcohols to form alkoxides. [15]Weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally not strong enough to completely deprotonate a primary alcohol to the extent required for an efficient Williamson ether synthesis. Furthermore, using NaOH would introduce water, which is detrimental to the reaction.

Q2: What are the most critical process parameters (CPPs) to monitor during scale-up?

A2: The most critical parameters are:

  • Temperature Control: Especially during NaH quenching and benzyl bromide addition to manage exotherms.

  • Atmosphere Control: Maintaining a strictly inert (anhydrous) atmosphere is crucial for reaction success.

  • Reagent Addition Rate: Slow, controlled addition of benzyl bromide and quenching agents is vital for safety and selectivity.

  • Mixing Efficiency: Ensuring the solid NaH remains suspended is key for consistent reaction kinetics.

Q3: What analytical methods are recommended for monitoring reaction progress and final product quality?

A3: A combination of techniques is recommended for robust process control.

Analysis TypeTechniquePurpose
Reaction Monitoring Thin-Layer Chromatography (TLC)Rapid, qualitative check for the disappearance of starting material and appearance of the product.
High-Performance Liquid Chromatography (HPLC)Quantitative analysis of reaction conversion and impurity profiling.
Final Product QC Nuclear Magnetic Resonance (NMR)Confirms the chemical structure and assesses purity.
Mass Spectrometry (MS)Confirms the molecular weight of the product.
HPLCDetermines final purity with high accuracy.

Q4: Can I wash the 60% NaH dispersion to remove the mineral oil before use?

A4: Yes, washing the NaH dispersion is a common practice to obtain oil-free NaH, which can sometimes lead to cleaner reactions. However, this procedure adds significant risk and must be performed with extreme care. [1]The standard procedure involves suspending the dispersion in a dry, non-reactive hydrocarbon solvent like hexane or heptane, allowing the denser NaH to settle, and then carefully decanting or syringing off the solvent. This should be done under an inert atmosphere. The washings will contain traces of NaH and must be quenched carefully. [1]For many applications, using the unwashed dispersion is sufficient and significantly safer on a large scale. [4]

Section 4: Scalable Experimental Protocol

This protocol is a general guideline for the synthesis of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester and must be adapted and optimized for your specific equipment and scale.

Materials:

  • Ethyl 2-(hydroxymethyl)-6-methoxybenzoate (1.0 eq.)

  • Sodium Hydride, 60% dispersion in mineral oil (1.2 eq.)

  • Benzyl Bromide (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Isopropanol, Methanol (for quenching)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Equip it with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.

  • Reagent Charging: Charge the reactor with anhydrous THF. Add the sodium hydride (60% dispersion) portion-wise at room temperature with vigorous stirring.

  • Alkoxide Formation: Cool the suspension to 0 °C. Slowly add a solution of ethyl 2-(hydroxymethyl)-6-methoxybenzoate in anhydrous THF via the addition funnel over 30-60 minutes. A significant evolution of hydrogen gas will be observed. Maintain the temperature at 0-5 °C. Stir for an additional hour at this temperature after the addition is complete to ensure full deprotonation.

  • Ether Formation: Slowly add a solution of benzyl bromide in anhydrous THF via the addition funnel over 30-60 minutes, keeping the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until reaction completion is confirmed by HPLC/TLC.

  • Reaction Quench (CRITICAL STEP):

    • Cool the reaction mixture to 0 °C.

    • Very slowly, add isopropanol dropwise, carefully monitoring the gas evolution.

    • Once gas evolution subsides, slowly add methanol.

    • Finally, after gas evolution has completely stopped, slowly add saturated aqueous NH₄Cl solution. [4]6. Work-Up:

    • Transfer the quenched mixture to a separatory funnel.

    • Add ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine. [16]7. Isolation and Purification:

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude oil/solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester. [13]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Benzyloxymethyl-6-methoxy-benzoic acid Ethyl vs. Methyl Ester

Executive Summary In the synthesis of complex pharmaceuticals and natural product analogs, the selection of a carboxylic acid protecting group is rarely a trivial matter. When dealing with highly congested aromatic syste...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex pharmaceuticals and natural product analogs, the selection of a carboxylic acid protecting group is rarely a trivial matter. When dealing with highly congested aromatic systems—specifically 2,6-disubstituted benzoic acids—the choice between a methyl ester and an ethyl ester dictates the entire downstream synthetic strategy.

This guide objectively compares the reactivity profiles of 2-Benzyloxymethyl-6-methoxy-benzoic acid methyl ester and its ethyl ester counterpart. By analyzing the profound steric effects imposed by the ortho-substituents, we provide researchers with actionable, self-validating protocols to navigate the hydrolysis, reduction, and nucleophilic acyl substitution of these sterically hindered intermediates.

Mechanistic Causality: The Ortho Effect & Steric Shielding

The reactivity of an ester is governed by the energy barrier required to transition from a planar sp2 carbonyl to a tetrahedral sp3 intermediate. In 2-benzyloxymethyl-6-methoxy-benzoic acid derivatives, the carbonyl carbon is flanked by two bulky groups:

  • 2-Benzyloxymethyl group ( −CH2​OBn ): Highly flexible, sweeping a large conformational volume that physically blocks the trajectory of incoming nucleophiles (Bürgi-Dunitz angle).

  • 6-Methoxy group ( −OMe ): A rigid, electron-donating group that not only adds steric bulk but also reduces the electrophilicity of the carbonyl carbon via resonance.

Why the Alkoxy Chain Matters (Methyl vs. Ethyl)

According to theoretical calculations on steric effects in ester hydrolysis [1], the enthalpy of activation is heavily dictated by the steric compression of the tetrahedral intermediate.

  • Methyl Ester ( −OCH3​ ): The methoxy leaving group is compact. While the 2,6-disubstitution severely slows down nucleophilic attack compared to an unsubstituted benzoate, the reaction remains kinetically accessible under optimized conditions.

  • Ethyl Ester ( −OCH2​CH3​ ): The addition of a single methylene unit creates a sweeping rotational radius (Newman's "Rule of Six"). During the formation of the tetrahedral intermediate, the terminal methyl group of the ethyl chain clashes violently with the ortho-methoxy and ortho-benzyloxymethyl groups. This steric strain often renders standard saponification or mild reduction practically impossible.

Pathway Visualization

StericEffect cluster_0 Methyl Ester Pathway cluster_1 Ethyl Ester Pathway M_Ester 2-Benzyloxymethyl-6-methoxy- benzoic acid methyl ester M_TS Tetrahedral Intermediate (Tolerable Steric Strain) M_Ester->M_TS OH- Attack (k_fast) M_Prod Hydrolysis Product (High Yield) M_TS->M_Prod CH3O- Loss E_Ester 2-Benzyloxymethyl-6-methoxy- benzoic acid ethyl ester E_TS Tetrahedral Intermediate (Severe Steric Clash) E_Ester->E_TS OH- Attack (k_slow) E_Prod Hydrolysis Product (Low Yield / Fails) E_TS->E_Prod CH3CH2O- Loss

Figure 1: Kinetic pathways comparing the steric strain in the tetrahedral intermediates of methyl vs. ethyl esters.

Quantitative Reactivity Comparison

The table below summarizes the expected performance of both esters across standard synthetic transformations, highlighting the dramatic divergence in reactivity caused by the ethyl group's rotational bulk.

Reaction TypeMethyl Ester PerformanceEthyl Ester PerformanceMechanistic Rationale
Aqueous Saponification (NaOH, H₂O/THF, Reflux)Slow (12-24h), ~60-70% yieldNegligible (<5% yield)Highly solvated OH− is too bulky to penetrate the ethyl ester's steric shield.
Non-Aqueous Hydrolysis (NaOH, MeOH/CH₂Cl₂, RT)Fast (2-4h), >90% yieldSlow (>24h), ~40-50% yield"Naked" nucleophile penetrates better, but ethyl rotational bulk still hinders the sp2→sp3 transition.
Hydride Reduction (LiAlH₄, THF, 0°C to RT)Complete within 2h, >85% yieldRequires reflux (65°C), 12h+Hydride delivery trajectory is physically blocked by the ethyl group's conformational envelope.
Grignard Addition (MeMgBr, THF, excess)Tertiary alcohol formed (~60%)Mostly unreacted starting materialBulky carbon nucleophiles are completely rejected by the ethyl ester's steric shield.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed to overcome the inherent steric resistance of these molecules.

Protocol A: Mild Non-Aqueous Alkaline Hydrolysis

Standard aqueous saponification fails for these hindered esters because water forms a tight hydration shell around the hydroxide ion, increasing its effective steric bulk. By utilizing a non-aqueous solvent system ( MeOH/CH2​Cl2​ ), the hydroxide/methoxide acts as a "naked," smaller nucleophile capable of attacking the crowded carbonyl [2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the ester (methyl or ethyl) in 9.0 mL of anhydrous Dichloromethane ( CH2​Cl2​ ).

  • Base Preparation: Prepare a 3N solution of NaOH in anhydrous Methanol ( MeOH ).

  • Activation: Add 1.0 mL of the 3N NaOH/MeOH solution to the reaction flask. (The final solvent ratio is 9:1 CH2​Cl2​ : MeOH , and the effective alkali concentration is 0.3N).

  • Reaction: Stir at room temperature.

    • Validation Check: The methyl ester will typically show complete consumption via TLC within 2–4 hours. The ethyl ester will require >24 hours and may require gentle heating (40°C) to push past 50% conversion.

  • Workup: Quench by adding 1M HCl dropwise until the pH reaches 2-3. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Reduction to the Benzyl Alcohol

When converting the ester to the corresponding alcohol (2-benzyloxymethyl-6-methoxy-benzyl alcohol), the choice of ester dictates the thermal requirements of the reduction.

Step-by-Step Methodology:

  • Preparation: Suspend 2.0 equivalents of Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous THF at 0°C under an Argon atmosphere.

  • Addition: Dissolve 1.0 mmol of the ester in anhydrous THF and add dropwise to the LiAlH4​ suspension over 15 minutes.

  • Reaction (Methyl Ester): Allow the mixture to warm to room temperature. Stir for 2 hours.

  • Reaction (Ethyl Ester): Warming to room temperature will result in incomplete conversion. Equip the flask with a reflux condenser and heat to 65°C for 12–16 hours.

  • Fieser Workup (Self-Validating): Cool to 0°C. For every x grams of LiAlH4​ used, carefully add x mL of H2​O , followed by x mL of 15% aqueous NaOH, and finally 3x mL of H2​O . Stir vigorously until a white, granular precipitate forms. Filter through Celite and concentrate the filtrate.

Workflow Visualization

Workflow Step1 Step 1: Dissolution Dissolve ester in CH2Cl2 Step2 Step 2: Base Addition Add 3N NaOH in MeOH (Final alkali 0.3N) Step1->Step2 Step3 Step 3: Reaction Stir at RT (Monitor via TLC) Step2->Step3 Decision Ester Type? Step3->Decision Step4 Step 4: Workup Acidify with 1M HCl & Extract (EtOAc) Methyl Ester:\nComplete in 2-4 hrs Methyl Ester: Complete in 2-4 hrs Decision->Methyl Ester:\nComplete in 2-4 hrs Ethyl Ester:\nRequires >24 hrs or Heat Ethyl Ester: Requires >24 hrs or Heat Decision->Ethyl Ester:\nRequires >24 hrs or Heat Methyl Ester:\nComplete in 2-4 hrs->Step4 Ethyl Ester:\nRequires >24 hrs or Heat->Step4

Figure 2: Experimental workflow and divergence points for the non-aqueous hydrolysis protocol.

Conclusion & Strategic Recommendations

For drug development professionals designing synthetic routes involving 2-benzyloxymethyl-6-methoxy-benzoic acid derivatives:

  • Opt for the Ethyl Ester if your synthetic strategy requires the carboxylic acid to be heavily protected and completely inert during aggressive downstream transformations (e.g., strong nucleophilic attacks elsewhere on the molecule).

  • Opt for the Methyl Ester if the ester is a temporary placeholder that must be hydrolyzed to the free acid, or reduced to the alcohol, later in the synthesis. The methyl ester provides the optimal balance between stability and cleavability in this highly congested 2,6-disubstituted system.

References

  • Theoretical calculation of steric effects in ester hydrolysis DeLos F. DeTar, Carl J. Tenpas. Journal of the American Chemical Society, 1976. URL:[Link] [1]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution Vassiliki Theodorou, Michalis Alagiannis, Nikoleta Ntemou, et al. Arkivoc, 2018. URL:[Link] [2]

Comparative

A Comparative Guide to the Structural Elucidation of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester: Mass Spectrometry, NMR, and FTIR Analysis

For the modern researcher, scientist, and drug development professional, the precise structural characterization of novel chemical entities is a cornerstone of discovery. This guide provides an in-depth comparative analy...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the precise structural characterization of novel chemical entities is a cornerstone of discovery. This guide provides an in-depth comparative analysis of three powerful analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the structural elucidation of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester. This complex molecule, possessing multiple functional groups, serves as an excellent model to illustrate the strengths and limitations of each method.

Predicting the Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.[1][2] The fragmentation of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester is predicted to be guided by the stability of the resulting cations and neutral losses, influenced by the ethyl ester, benzyl ether, and methoxy functionalities.

The molecular ion (M+) peak is expected to be observed, although it may be weak due to the molecule's susceptibility to fragmentation.[3] The primary fragmentation pathways are anticipated to involve cleavages at the benzylic and ether bonds, as well as rearrangements characteristic of esters.

Key Predicted Fragmentation Pathways:

  • Loss of the Ethyl Group (-C₂H₅): Cleavage of the ethyl group from the ester functionality would result in a fragment ion at [M-29]+.

  • Loss of the Ethoxy Group (-OC₂H₅): A common fragmentation for ethyl esters is the loss of the ethoxy radical, leading to a prominent acylium ion at [M-45]+.[4] For ethyl benzoate, this corresponds to the benzoyl cation (m/z 105), which is often the base peak.[5][6]

  • Benzylic Cleavage: The C-O bond of the benzyl ether is prone to cleavage, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This ion can further rearrange to the even more stable tropylium ion.[7][8][9] The corresponding fragment would be [M-91]+.

  • Loss of the Benzyloxy Group (-OCH₂C₆H₅): Cleavage of the entire benzyloxy group would generate a fragment at [M-107]+.

  • McLafferty Rearrangement: While less direct for this specific structure, a McLafferty-type rearrangement involving the ethyl ester is a possibility, which would lead to the loss of ethylene (C₂H₄) and result in a fragment at [M-28]+.[10]

  • Ortho Effect: The proximity of the benzyloxymethyl and methoxy groups to the ethyl ester functionality on the aromatic ring could lead to complex "ortho effects," resulting in unique fragmentation patterns not observed in the corresponding meta or para isomers.[11][12] This can involve interactions between the adjacent side chains, potentially leading to the loss of neutral molecules like methanol or formaldehyde.[11][13]

Predicted Mass Spectrum Data Summary
Predicted Fragment Ion (m/z) Proposed Neutral Loss/Fragment Identity Significance
[M]+ Molecular IonConfirms molecular weight.
[M-29]+ Loss of C₂H₅Indicates an ethyl ester.
[M-45]+ Loss of OC₂H₅Characteristic of ethyl esters, likely a prominent peak.[4]
[M-91]+ Loss of C₇H₇ (benzyl)Indicates a benzyl group.
[M-107]+ Loss of OCH₂C₆H₅Indicates a benzyloxy group.
105 [C₆H₅CO]+Benzoyl cation, a very common and stable fragment from benzoates.[5][6]
91 [C₇H₇]+Benzyl/Tropylium cation, indicative of a benzyl moiety.[7][8][9]
77 [C₆H₅]+Phenyl cation, from further fragmentation of the benzoyl cation.[10]

Comparative Analysis with Alternative Spectroscopic Techniques

While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation often requires complementary data from other techniques.[1][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules.[15][16] Unlike MS, which is a destructive technique, NMR is non-destructive.[15]

Strengths of NMR for this Analysis:

  • ¹H NMR: Would provide detailed information about the chemical environment of each proton, including the aromatic protons (with splitting patterns indicating their substitution pattern), the benzylic protons, the methoxy protons, and the ethyl group protons (a characteristic quartet and triplet).[17] The integration of the signals would confirm the number of protons in each environment.

  • ¹³C NMR: Would identify the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the methoxy carbon, and the ethyl group carbons.[18]

  • 2D NMR (COSY, HSQC, HMBC): These experiments would definitively establish the connectivity of the molecule by showing correlations between protons and carbons. For instance, an HMBC experiment would show a correlation between the benzylic protons and the aromatic carbon to which the benzyloxymethyl group is attached.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.[1][19]

Strengths of FTIR for this Analysis:

  • Ester Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of an aromatic ester.[20][21]

  • Ether C-O Stretch: The C-O stretching vibrations of the benzyl ether and the methoxy group will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.[19][22] Aryl ethers usually show two strong bands, one near 1250 cm⁻¹ (asymmetric stretch) and another near 1040 cm⁻¹ (symmetric stretch).[22]

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will be observed.

  • Aliphatic C-H Stretches: The C-H stretching of the ethyl and benzyloxymethyl groups will be visible around 2850-3000 cm⁻¹.

Method Comparison Summary
Feature Mass Spectrometry (EI-MS) NMR Spectroscopy FTIR Spectroscopy
Information Provided Molecular weight, fragmentation pattern, elemental formula (HRMS).[2]Detailed connectivity, stereochemistry, number of unique protons and carbons.[15]Presence of functional groups.[19]
Sample Requirement Small (micrograms to nanograms), must be volatile.Larger (milligrams), must be soluble.[15]Small, can be solid, liquid, or gas.
Destructive? YesNo[15]No
Key Insights for the Target Molecule Confirmation of MW and presence of key fragments (benzoyl, benzyl).Unambiguous determination of the substitution pattern and connectivity.Rapid confirmation of ester and ether functional groups.[23]

Experimental Protocols

To obtain the data for a comprehensive analysis, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To obtain the electron ionization (EI) mass spectrum of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester for fragmentation pattern analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-500

NMR Spectroscopy Protocol

Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the complete structural elucidation of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[15]

  • Experiments to be Performed:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum to identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation:

    • Thin Film (if liquid): Place a drop of the neat sample between two NaCl or KBr plates.

    • KBr Pellet (if solid): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Visualization of Analytical Workflows

Mass Spectrometry Fragmentation Pathway

fragmentation M Molecular Ion (M+) 2-Benzyloxymethyl-6-methoxy- benzoic acid ethyl ester M_minus_29 [M-29]+ Loss of -C2H5 M->M_minus_29 - C2H5 M_minus_45 [M-45]+ Loss of -OC2H5 M->M_minus_45 - OC2H5 M_minus_91 [M-91]+ Loss of benzyl M->M_minus_91 - C7H7 m_91 m/z 91 Benzyl/Tropylium ion M->m_91 Benzylic Cleavage m_105 m/z 105 Benzoyl ion M_minus_45->m_105 m_77 m/z 77 Phenyl ion m_105->m_77 - CO

Caption: Predicted EI-MS fragmentation of the target molecule.

Integrated Analytical Workflow

workflow cluster_synthesis Sample cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_elucidation Conclusion Sample 2-Benzyloxymethyl-6-methoxy- benzoic acid ethyl ester MS Mass Spectrometry (GC-MS) Sample->MS NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS_data Molecular Weight & Fragmentation Pattern MS->MS_data NMR_data Connectivity & Stereochemistry NMR->NMR_data FTIR_data Functional Groups FTIR->FTIR_data Structure Final Structure Elucidation MS_data->Structure NMR_data->Structure FTIR_data->Structure

Caption: An integrated workflow for structural elucidation.

Conclusion

The structural elucidation of a complex molecule like 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester is most reliably achieved through the synergistic use of multiple analytical techniques. While EI-MS provides crucial information about the molecular weight and the presence of key structural motifs through its fragmentation pattern, NMR spectroscopy is indispensable for determining the precise atomic connectivity and stereochemistry. FTIR spectroscopy serves as a rapid and straightforward method to confirm the presence of the principal functional groups. By integrating the data from these three powerful methods, researchers can confidently and accurately determine the structure of novel chemical entities, a critical step in the process of drug discovery and development.

References

  • Vertex AI Search. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
  • ACS Publications. (2011, November 22). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers | Journal of the American Society for Mass Spectrometry. [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. [Link]

  • National Center for Biotechnology Information. (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. [Link]

  • NIST. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]

  • Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid. [Link]

  • ResearchGate. (n.d.). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. [Link]

  • ResearchGate. (2025, August 8). Experimental and theoretical study on benzoic acid derivatives. [Link]

  • PubChem. (n.d.). Ethyl benzoate | C9H10O2 | CID 7165. [Link]

  • MDPI. (2023, November 16). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • LinkedIn. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]

  • Wiley Online Library. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Canadian Science Publishing. (n.d.). The Mass Spectrometry of para-Substituted Benzyl Nitrates. [Link]

  • MassBank. (2008, October 21). ETHYL BENZOATE; EI-B; MS. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-, ethyl ester. [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5. [Link]

  • Endotherm. (n.d.). Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester. [Link]

  • SlideShare. (n.d.). Modern analytical techniques used to characterize organic compounds. Birbhum Pharmacy School. [Link]

Sources

Validation

Benchmarking Synthesis Routes for 2-Benzyloxymethyl-6-methoxy-benzoic Acid Ethyl Ester

Target Molecule: Ethyl 2-[(benzyloxy)methyl]-6-methoxybenzoate (CAS: 1171923-87-7)[1] Application: Advanced intermediate for 2,6-disubstituted pharmacophores, kinase inhibitors, and mycophenolic acid analogs. For drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Ethyl 2-[(benzyloxy)methyl]-6-methoxybenzoate (CAS: 1171923-87-7)[1] Application: Advanced intermediate for 2,6-disubstituted pharmacophores, kinase inhibitors, and mycophenolic acid analogs.

For drug development professionals and synthetic chemists, accessing highly functionalized 2,6-disubstituted benzoic acid esters presents a unique regiochemical challenge. The target molecule, 2-benzyloxymethyl-6-methoxy-benzoic acid ethyl ester, requires precise installation of three distinct functional groups around a benzene core.

This guide objectively benchmarks the two most viable synthetic strategies for this scaffold: the Directed Ortho-Metalation (DoM) Approach and the Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura) Approach . By analyzing the mechanistic causality, scalability, and self-validating quality control metrics of each route, researchers can select the optimal pathway for their specific project phase—from discovery chemistry to process scale-up.

Synthetic Strategy Overview

The synthesis of 1,2,3-trisubstituted aromatic systems typically relies on either exploiting the directing effects of existing substituents or utilizing pre-functionalized halogenated starting materials.

SynthesisStrategy SM1 1-(Benzyloxymethyl)- 3-methoxybenzene Reagent1 1. n-BuLi, TMEDA 2. ClCO2Et SM1->Reagent1 Route A SM2 Ethyl 2-bromo-6- methoxybenzoate Reagent2 K(BnOCH2)BF3 Pd(OAc)2, RuPhos SM2->Reagent2 Route B Target Ethyl 2-benzyloxymethyl- 6-methoxybenzoate Reagent1->Target DoM Reagent2->Target Suzuki

Figure 1: Divergent synthetic strategies for CAS 1171923-87-7 via DoM and Suzuki cross-coupling.

Route A: Directed Ortho-Metalation (DoM)

Mechanistic Rationale

The DoM approach leverages the synergistic directing power of two heteroatom-containing groups. Starting from 1-(benzyloxymethyl)-3-methoxybenzene, the oxygen atoms of both the methoxy and the benzyloxymethyl groups act as Directed Metalation Groups (DMGs). As established by[2], these groups pre-coordinate the lithium cation of n-butyllithium (n-BuLi). This Complex-Induced Proximity Effect (CIPE) drastically lowers the activation energy for deprotonation exclusively at the C2 position (the proton sandwiched between the two groups), ensuring >95% regioselectivity.

DoMMechanism A Starting Ether B Pre-lithiation Complex A->B n-BuLi C Ortho-Lithiated Intermediate B->C -Butane D Electrophilic Quench C->D ClCO2Et E Target Ester D->E -LiCl

Figure 2: Mechanistic progression of the Directed Ortho-Metalation (DoM) pathway.

Step-by-Step Protocol
  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 1-(benzyloxymethyl)-3-methoxybenzene (1.0 equiv) and anhydrous THF (0.2 M).

  • Additive Injection: Add N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equiv). Causality Note: TMEDA breaks down the n-BuLi hexamers into more reactive dimers/monomers, increasing the kinetic profile of the deprotonation.

  • Cryogenic Lithiation: Cool the reaction to -78 °C. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 2 hours at -78 °C.

  • Electrophilic Quench: Rapidly inject ethyl chloroformate (ClCO₂Et) (1.5 equiv) neat. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validating System: D₂O Quench Assay

To validate the formation of the ortho-lithiated intermediate before committing the electrophile, extract a 0.5 mL reaction aliquot at the 2-hour mark and quench it with 0.1 mL of D₂O. Extract with EtOAc and analyze via ¹H-NMR. The complete disappearance of the C2 aromatic proton signal (typically a triplet around 6.5–6.8 ppm) and >95% deuterium incorporation confirms successful metalation. If metalation is incomplete, extend the reaction time or verify the titer of the n-BuLi.

Route B: Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale

For process scale-up where cryogenic conditions (-78 °C) are prohibitive, transition-metal catalysis is preferred. This route couples ethyl 2-bromo-6-methoxybenzoate with potassium (benzyloxymethyl)trifluoroborate (CAS: 1027642-25-6). As detailed by [3], organotrifluoroborates are utilized over traditional boronic acids because their tetracoordinate boron center prevents premature protodeboronation. In a biphasic basic medium, the trifluoroborate slowly hydrolyzes to release the active boronic acid species at a controlled rate, matching the speed of the palladium catalytic cycle and suppressing homocoupling side reactions.

Step-by-Step Protocol
  • Reagent Assembly: In a pressure vial, combine ethyl 2-bromo-6-methoxybenzoate (1.0 equiv), potassium (benzyloxymethyl)trifluoroborate (1.2 equiv)[4], Cs₂CO₃ (3.0 equiv), Pd(OAc)₂ (5 mol%), and RuPhos (10 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v, 0.1 M). Causality Note: The trace water is strictly required to facilitate the fluoride/hydroxyl exchange on the boron atom, generating the transmetalating species.

  • Heating: Seal the vial and heat to 80 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Self-Validating System: LC-MS Tracking

To validate catalyst activation and reaction progress, monitor the reaction via LC-MS. The critical metric is the complete consumption of the bromoester starting material (M+H typically ~259/261 m/z) and the appearance of the target product mass (M+H 301.1 m/z)[1]. If conversion stalls at <50%, spiking an additional 1 mol% of Pd(OAc)₂/RuPhos can diagnose catalyst deactivation (e.g., from oxygen ingress) versus reagent degradation.

Quantitative Benchmarking Data

The following table summarizes the experimental parameters, allowing researchers to balance cost, yield, and operational complexity.

ParameterRoute A: Directed Ortho-MetalationRoute B: Suzuki-Miyaura Coupling
Starting Material 1-(Benzyloxymethyl)-3-methoxybenzeneEthyl 2-bromo-6-methoxybenzoate
Key Reagents n-BuLi, TMEDA, Ethyl chloroformateK(BnOCH₂)BF₃, Pd(OAc)₂, RuPhos
Typical Yield 65–75%80–88%
Regioselectivity >95% (Directed to C2 position)Complete (Determined by C-Br bond)
Scalability Moderate (Requires -78 °C cryogenics)High (Mild heating, 80 °C)
Cost Profile Low (Inexpensive commodity reagents)High (Pd catalyst, specialized ligands)
Environmental Impact Moderate (Lithium salts, cryogenic energy)Moderate (Catalytic heavy metal, benign boron salts)

Conclusion & Recommendations

  • For Discovery & Medicinal Chemistry: Route A (DoM) is highly recommended. The reagents (n-BuLi, TMEDA, ClCO₂Et) are ubiquitous in discovery labs, and the reaction can be executed in a single day without the need to synthesize or source specialized trifluoroborate salts.

  • For Process Chemistry & Scale-Up: Route B (Suzuki-Miyaura) is the superior choice. It avoids the hazards and energy costs associated with cryogenic organolithium chemistry. The use of the robust potassium (benzyloxymethyl)trifluoroborate reagent[4] ensures high reproducibility and excellent yields (>80%) under mild, scalable heating conditions.

References

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933. URL:[Link]

  • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007, 40(4), 275-286. URL:[Link]

  • US Patent US20120245136A1. "Chroman-spirocyclic piperidine amides as modulators of ion channels." (Details the synthesis and application of Potassium (benzyloxymethyl)trifluoroborate in Pd-catalyzed cross-coupling).

Sources

Comparative

Evaluating Protecting Group Alternatives for 2-(Hydroxymethyl)-6-methoxybenzoic Acid Derivatives: A Comprehensive Comparison Guide

Introduction: The Baseline Scaffold and Its Limitations The compound 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester (CAS: 1171923-87-7) serves as a densely functionalized aromatic building block in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Baseline Scaffold and Its Limitations

The compound 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester (CAS: 1171923-87-7) serves as a densely functionalized aromatic building block in the synthesis of complex natural products and pharmaceuticals[1]. The baseline protection strategy for this scaffold relies on a Benzyloxymethyl (BOM) ether to protect the C2-hydroxymethyl group and an ethyl ester to protect the C1-carboxylic acid.

While these groups are highly stable under a variety of reaction conditions, their deprotection requirements pose significant chemoselectivity challenges during late-stage, multi-step synthesis[2].

  • The BOM Limitation: Cleavage typically requires strong hydrogenolysis (Pd/C, H 2​ ) or harsh Lewis acids (e.g., BBr 3​ ). This is fundamentally incompatible with reducible moieties (alkenes, alkynes, nitro groups) or other sensitive ethers[3].

  • The Ethyl Ester Limitation: Deprotection requires basic saponification (LiOH/NaOH). In complex substrates, this can trigger epimerization of adjacent stereocenters or the unwanted hydrolysis of secondary acetate/lactone groups[4].

To optimize synthetic efficiency, this guide evaluates orthogonal protecting group alternatives that offer milder, highly selective deprotection conditions.

Evaluating C2-Hydroxymethyl Protecting Group Alternatives

To avoid the reductive conditions required for BOM cleavage, we evaluate two primary alternatives that operate under entirely different mechanistic paradigms:

Alternative A: tert-Butyldimethylsilyl (TBS) Ether
  • Mechanism & Causality: TBS ethers are cleaved by fluoride ions (e.g., TBAF). The thermodynamic driving force is the exceptional strength of the Si-F bond (582 kJ/mol) compared to the Si-O bond (452 kJ/mol). This allows for deprotection under completely neutral conditions, leaving esters, alkenes, and other ethers untouched[4].

  • Performance: Excellent steric bulk prevents unwanted side reactions at the C2 position, making it the gold standard for orthogonal protection.

Alternative B: p-Methoxybenzyl (PMB) Ether
  • Mechanism & Causality: Unlike BOM or standard benzyl ethers, the PMB group can be cleaved oxidatively using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The electron-donating C6-methoxy group on the PMB ring stabilizes the intermediate benzylic carbocation, lowering the activation energy for oxidative cleavage and completely bypassing the need for hydrogen gas[5].

Table 1: Quantitative Comparison of Hydroxymethyl Protecting Groups
Protecting GroupIntroduction ReagentDeprotection ReagentOrthogonality ProfileTypical Yield
BOM (Baseline) BOM-Cl, DIPEAH 2​ , Pd/CPoor (Reduces alkenes/alkynes)85-90%
TBS (Alternative) TBS-Cl, ImidazoleTBAF, THFExcellent (Neutral cleavage)92-98%
PMB (Alternative) PMB-TCA, CSADDQ, DCM/H 2​ OGood (Oxidative cleavage)80-88%

Evaluating C1-Carboxylic Acid Protecting Group Alternatives

To bypass the harsh basic conditions of ethyl ester saponification, we evaluate two alternatives:

Alternative A: Allyl Ester
  • Mechanism & Causality: Allyl esters are cleaved via Tsuji-Trost palladium(0) catalysis (e.g., Pd(PPh 3​ ) 4​ ). The Pd(0) catalyst undergoes oxidative addition into the allylic C-O bond to form an electrophilic π -allyl palladium complex. A mild nucleophile (like morpholine) intercepts the allyl group, liberating the free carboxylic acid. This occurs at near-neutral pH, preserving base-labile stereocenters[4].

Alternative B: tert-Butyl (t-Butyl) Ester
  • Mechanism & Causality: Cleaved by strong anhydrous acids like Trifluoroacetic acid (TFA). Protonation of the ester carbonyl is followed by the elimination of isobutylene gas. The reaction is driven entropically by gas evolution and enthalpically by the stability of the tert-butyl carbocation. It is completely orthogonal to base-catalyzed saponification[6].

Table 2: Quantitative Comparison of Carboxylic Acid Protecting Groups
Protecting GroupIntroduction ReagentDeprotection ReagentOrthogonality ProfileTypical Yield
Ethyl (Baseline) EtOH, H 2​ SO 4​ LiOH, THF/H 2​ OPoor (Hydrolyzes other esters)85-95%
Allyl (Alternative) Allyl-Br, K 2​ CO 3​ Pd(PPh 3​ ) 4​ , MorpholineExcellent (Neutral cleavage)90-96%
t-Butyl (Alternative) Boc 2​ O, DMAPTFA, DCMGood (Acidic cleavage)85-92%

Visualizing the Orthogonal Strategy

G cluster_OH C2-Hydroxyl Protection cluster_COOH C1-Carboxyl Protection Core 2-Hydroxymethyl-6-methoxybenzoic Acid BOM BOM (Baseline) Cleavage: H2, Pd/C Core->BOM TBS TBS (Alternative) Cleavage: TBAF Core->TBS PMB PMB (Alternative) Cleavage: DDQ Core->PMB Ethyl Ethyl (Baseline) Cleavage: LiOH Core->Ethyl Allyl Allyl (Alternative) Cleavage: Pd(0) Core->Allyl tButyl t-Butyl (Alternative) Cleavage: TFA Core->tButyl

Structural evaluation of baseline vs. alternative protecting groups.

G Start TBS/Allyl Protected Intermediate PathA TBAF, THF, 0°C (Fluoride Cleavage) Start->PathA Pathway 1 PathB Pd(PPh3)4, Morpholine (Pd(0) Catalysis) Start->PathB Pathway 2 ResultA Free C2-Hydroxyl Allyl Ester Intact PathA->ResultA Final Fully Deprotected Target Molecule PathA->Final ResultA->PathB Step 2 ResultB Free C1-Acid TBS Ether Intact PathB->ResultB PathB->Final ResultB->PathA Step 2

Orthogonal deprotection pathways for the TBS/Allyl strategy.

Self-Validating Experimental Protocols

Protocol A: C2-Hydroxymethyl Protection (TBS Etherification)

Objective: Convert 2-hydroxymethyl-6-methoxybenzoic acid allyl ester to its TBS ether.

  • Setup: Dissolve the substrate (1.0 eq) in anhydrous DMF (0.5 M) under an argon atmosphere.

  • Reagent Addition: Add imidazole (2.5 eq) followed by TBS-Cl (1.2 eq) in portions at 0 °C.

  • Reaction & Causality: Stir at room temperature for 4 hours. Causality: Imidazole acts as both a base to scavenge HCl and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium intermediate that accelerates the silylation of the sterically hindered C2-alcohol.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​ ~0.2) will be fully consumed, replaced by a non-polar UV-active spot ( Rf​ ~0.7).

  • Workup: Quench with sat. aqueous NH 4​ Cl, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na 2​ SO 4​ , and concentrate.

  • Analytical Validation: 1 H NMR (CDCl 3​ ) must show a new singlet at ~0.90 ppm (9H, -C(CH 3​ ) 3​ ) and ~0.10 ppm (6H, -Si(CH 3​ ) 2​ ), confirming covalent TBS attachment.

Protocol B: C1-Carboxyl Deprotection (Allyl Ester Cleavage via Pd(0))

Objective: Selectively deprotect the allyl ester while leaving the TBS ether intact.

  • Setup: Dissolve the TBS/Allyl protected intermediate (1.0 eq) in anhydrous THF (0.1 M) under strict argon (oxygen-free conditions are critical to prevent catalyst degradation).

  • Reagent Addition: Add morpholine (10.0 eq) and tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3​ ) 4​ ] (0.05 eq).

  • Reaction & Causality: Stir at room temperature in the dark for 2 hours. Causality: Pd(0) selectively inserts into the allylic C-O bond. Morpholine acts as the terminal nucleophilic acceptor for the allyl group, ensuring the reaction remains strictly neutral to prevent premature TBS cleavage.

  • Self-Validation Check: The reaction mixture will transition from bright yellow to a pale orange/brown as the active Pd(0) species cycles. TLC (Hexanes/EtOAc 7:3) will show the disappearance of the starting material and the appearance of a baseline spot (the highly polar free carboxylic acid).

  • Workup: Concentrate in vacuo, dissolve in DCM, and wash with 1M HCl to remove excess morpholine and the N-allylmorpholine byproduct.

  • Analytical Validation: 1 H NMR (CDCl 3​ ) must show the complete disappearance of the characteristic allyl multiplets at 5.9-6.1 ppm (1H, m) and 5.2-5.4 ppm (2H, m), while the TBS signals at 0.90 ppm remain completely integrated.

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Validation

Technical Application Guide: FT-IR Structural Elucidation and Comparison of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester Derivatives

Executive Summary & Chemical Context In medicinal chemistry and drug development, functionalized benzoic acid scaffolds are critical building blocks. The molecule 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester repr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In medicinal chemistry and drug development, functionalized benzoic acid scaffolds are critical building blocks. The molecule 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester represents a highly functionalized aromatic system containing an ester, an aromatic ether (methoxy), and an aliphatic ether protected by a benzyl group.

During synthetic workflows, this base scaffold is frequently derivatized—via hydrolysis, hydrogenolysis, or amidation—to tune pharmacokinetic properties. Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid, orthogonal, and non-destructive method to monitor these chemical transformations. This guide objectively compares the FT-IR spectral signatures of the base ester against its three primary derivatives: the free acid, the free alcohol, and the amide.

Experimental Methodology: ATR-FTIR Protocol

For the structural validation of solid-state intermediates, Attenuated Total Reflectance (ATR) FT-IR is vastly superior to traditional transmission methods (e.g., KBr pelleting).

Causality of the Method

Transmission FTIR requires dispersing the sample in hygroscopic KBr, which frequently introduces artifactual O-H stretching bands from absorbed moisture, obscuring critical alcohol or carboxylic acid signals. Conversely, ATR-FTIR relies on an Internal Reflective Element (IRE) such as a diamond or ZnSe crystal[1]. The IR beam undergoes total internal reflection within the crystal, generating an that penetrates the neat sample by approximately 1–2 µm[2]. This allows for the direct analysis of solids without dilution, preserving the true solid-state hydrogen-bonding networks of the derivatives.

Self-Validating Step-by-Step Workflow
  • System Initialization & Background: Clean the diamond IRE with high-purity isopropanol and allow it to evaporate. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) to digitally subtract ambient atmospheric H₂O and CO₂. Validation: The background must be updated every 30 minutes to prevent baseline drift.

  • Sample Application: Deposit 1–2 mg of the neat crystalline derivative directly onto the center of the ATR crystal.

  • Anvil Compression: Apply the pressure anvil to compress the sample. Causality: Because the evanescent wave penetration is extremely shallow, intimate optical contact between the crystal and the sample is mandatory for a high signal-to-noise ratio[3].

  • Data Acquisition: Collect 64 scans from 4000 to 600 cm⁻¹.

  • Algorithmic ATR Correction (Critical): The depth of penetration ( dp​ ) is directly proportional to the wavelength. Therefore, low-frequency peaks (e.g., 1000 cm⁻¹) will appear artificially intense compared to high-frequency peaks (e.g., 3000 cm⁻¹). Apply an ATR correction algorithm in the spectrometer software to normalize the peak intensities, allowing for direct comparison with literature transmission spectra.

Derivatization Workflow Visualization

Workflow Base Base Scaffold: 2-Benzyloxymethyl-6-methoxy- benzoic acid ethyl ester Acid Derivative A (Free Acid): 2-Benzyloxymethyl-6-methoxy- benzoic acid Base->Acid Hydrolysis (NaOH) Track: Ester C=O -> Acid C=O Alcohol Derivative B (Free Alcohol): 2-Hydroxymethyl-6-methoxy- benzoic acid ethyl ester Base->Alcohol Hydrogenolysis (Pd/C) Track: Loss of Benzyl, Gain of O-H Amide Derivative C (Amide): 2-Benzyloxymethyl-6-methoxy- benzamide Base->Amide Aminolysis (NH3) Track: Ester C=O -> Amide C=O

Fig 1. Derivatization pathways of the base ester and corresponding FT-IR functional group tracking.

Comparative FT-IR Analysis: Spectral Causality

To objectively compare the performance of FT-IR in distinguishing these compounds, we must analyze the specific vibrational shifts caused by the derivatization.

Quantitative Data Summary
Vibrational ModeBase Ester ScaffoldDerivative A (Free Acid)Derivative B (Free Alcohol)Derivative C (Amide)
C=O Stretch ~1725 cm⁻¹ (Strong)~1685–1695 cm⁻¹ (Strong)~1725 cm⁻¹ (Strong)~1660 cm⁻¹ (Amide I)
O-H Stretch None~2500–3300 cm⁻¹ (Very broad)~3300–3400 cm⁻¹ (Broad)None
N-H Stretch NoneNoneNone~3200–3400 cm⁻¹ (Doublet)
C-O Stretch ~1100, ~1250 cm⁻¹~1250 cm⁻¹~1050, ~1250 cm⁻¹~1250 cm⁻¹
Mechanistic Breakdown of Spectral Shifts

1. The Carbonyl (C=O) Region (1650–1730 cm⁻¹)

  • Base Ester: The ethyl ester exhibits a sharp, highly intense C=O stretch at approximately [4]. The conjugation with the aromatic ring slightly lowers this frequency from that of a standard aliphatic ester (~1740 cm⁻¹).

  • Free Acid (Derivative A): Upon saponification, the C=O stretch shifts dramatically downward to ~1685–1695 cm⁻¹. Causality: In the solid state, carboxylic acids form highly stable, hydrogen-bonded cyclic dimers. This intermolecular hydrogen bonding pulls electron density away from the carbonyl oxygen, reducing the double-bond character (lowering the force constant) and thus lowering the vibrational frequency. Furthermore, the inversely correlates with this stretching frequency[5].

  • Amide (Derivative C): Aminolysis yields a benzamide, shifting the C=O (Amide I band) to ~1660 cm⁻¹. Causality: Nitrogen is less electronegative than oxygen. Consequently, the lone pair on the amide nitrogen is highly available for resonance delocalization into the carbonyl pi-system. This significantly increases the single-bond character of the C=O group, resulting in the lowest frequency carbonyl stretch among the derivatives.

2. The Hydroxyl and Amine Region (2500–3500 cm⁻¹)

  • Free Acid (Derivative A): Exhibits a massive, unresolved absorption envelope from 2500 to 3300 cm⁻¹ that completely overlaps the aliphatic and aromatic C-H stretches. This extreme broadening is the hallmark of the strongly hydrogen-bonded O-H group in the carboxylic acid dimer.

  • Free Alcohol (Derivative B): Hydrogenolysis of the benzyl ether yields a primary alcohol. This appears as a distinct, broad O-H stretch at ~3300–3400 cm⁻¹. Because the intermolecular hydrogen bonds of alcohols are weaker and less ordered than those of carboxylic acid dimers, the peak is found at a higher frequency and is less broad.

  • Amide (Derivative C): Displays distinct, sharper N-H stretching bands. Primary amides typically show a characteristic doublet (symmetric and asymmetric N-H stretch) between 3200 and 3400 cm⁻¹.

3. The Ether/Ester C-O Region (1050–1250 cm⁻¹) The base scaffold contains multiple C-O bonds (methoxy, benzyl ether, ethyl ester). The most diagnostic change occurs during the formation of the Free Alcohol (Derivative B). Debenzylation results in the loss of the specific benzyl aliphatic-aromatic ether C-O stretch (~1100 cm⁻¹) and the appearance of a primary alcohol C-O stretch (~1050 cm⁻¹).

Conclusion

FT-IR spectroscopy, specifically utilizing an ATR sampling interface, provides an exceptionally robust, self-validating mechanism for monitoring the derivatization of the 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester scaffold. By tracking the causal shifts in the carbonyl force constants (driven by resonance and hydrogen bonding) and the appearance of specific O-H/N-H stretching envelopes, researchers can conclusively verify reaction success in real-time without the need for extensive sample preparation or chromatographic separation.

References

  • Title: ATR-FTIR Spectroscopy Basics and Sampling Techniques | Source: Agilent Technologies | URL: [Link]

  • Title: FTIR: Transmission vs ATR spectroscopy | Source: Specac Ltd | URL: [Link]

  • Title: Preparation and Characterization of Chitin Benzoic Acid Esters | Source: MDPI | URL: [Link]

  • Title: Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids | Source: ACS Publications | URL: [Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester
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